5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSWJYJXKAHOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397734 | |
| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037816-85-5 | |
| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the commercially available starting material, 4-acetylbiphenyl. The core of this synthesis involves a Claisen condensation to form a key β-diketoester intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent hydrolysis to yield the target compound.
This document details the experimental protocols for each synthetic step, presents all quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through the following three-step sequence:
-
Friedel-Crafts Acylation: Synthesis of the starting material, 4-acetylbiphenyl, via the acylation of biphenyl. While 4-acetylbiphenyl is commercially available, a standard laboratory preparation is included for completeness.
-
Claisen Condensation: Reaction of 4-acetylbiphenyl with diethyl oxalate in the presence of a strong base to form the key intermediate, ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate.
-
Pyrazole Formation and Hydrolysis: Cyclization of the β-diketoester intermediate with hydrazine hydrate to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the final carboxylic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Acetylbiphenyl | C₁₄H₁₂O | 196.25 | 120-122 | White solid |
| Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate | C₁₈H₁₆O₄ | 296.32 | Not Reported | - |
| This compound | C₁₆H₁₂N₂O₂ | 264.28 | Not Reported | - |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |
| Friedel-Crafts Acylation of Biphenyl | Biphenyl, Acetyl chloride, AlCl₃ | Carbon Disulfide | Reflux | Not Specified | ~85 |
| Claisen Condensation | 4-Acetylbiphenyl, Diethyl oxalate, NaOEt | Ethanol | 80°C | Overnight + 30 min | Moderate (Typical) |
| Pyrazole Formation and Hydrolysis | Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate, Hydrazine hydrate, NaOH | Ethanol, Water | Reflux | 4h (cyclization) | Good (Typical) |
Experimental Protocols
Step 1: Synthesis of 4-Acetylbiphenyl (Starting Material)
This protocol is based on the well-established Friedel-Crafts acylation of biphenyl.[1]
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.2 molar equivalents) in dry carbon disulfide.
-
With stirring, add a solution of biphenyl (1.0 molar equivalent) and acetyl chloride (1.1 molar equivalents) in carbon disulfide dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Gently heat the mixture to reflux until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4-acetylbiphenyl as a white solid.[1]
Step 2: Synthesis of Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate (Intermediate)
This procedure is a standard Claisen condensation adapted for the synthesis of β-diketoesters from aryl methyl ketones.[2]
Materials:
-
4-Acetylbiphenyl
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 molar equivalent) in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.
-
To the stirred solution of sodium ethoxide, add a mixture of 4-acetylbiphenyl (1.0 molar equivalent) and diethyl oxalate (1.0 molar equivalent) dropwise.
-
Stir the reaction mixture overnight at room temperature, during which a precipitate may form.
-
Heat the reaction mixture at 80°C for 30 minutes to ensure the completion of the reaction.
-
Cool the mixture and acidify with sulfuric acid to a pH of 2.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate. Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of this compound (Final Product)
This two-part protocol involves the cyclization of the β-diketoester with hydrazine, followed by the hydrolysis of the resulting ester.
Part A: Cyclization to Ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate [3]
Materials:
-
Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
Dissolve the crude ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate (1.0 molar equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 molar equivalent) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from DMF to obtain pure ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate.
Part B: Hydrolysis to this compound [4]
Materials:
-
Ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
Visualizations
Synthesis Pathway
Caption: Overall synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the core synthesis.
References
A Technical Guide to the Spectroscopic Analysis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a biphenyl moiety attached to a pyrazole carboxylic acid core. This structural motif is of interest in medicinal chemistry and materials science. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides a detailed overview of the expected spectroscopic characteristics and the experimental protocols for their acquisition.
Predicted Spectroscopic Data
The spectroscopic data for this compound can be predicted by examining its chemical structure, which includes a biphenyl group, a pyrazole ring, and a carboxylic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | Carboxylic Acid (-COOH) |
| ~7.8 - 8.0 | m | 4H | Aromatic Protons (Biphenyl, ortho to pyrazole) |
| ~7.4 - 7.6 | m | 5H | Aromatic Protons (Biphenyl, remaining) |
| ~7.0 | s | 1H | Pyrazole C4-H |
| - | br s | 1H | Pyrazole N-H |
Note: The pyrazole N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carboxylic Acid Carbonyl (C=O) |
| ~150 | Pyrazole C5 |
| ~145 | Pyrazole C3 |
| ~141 | Biphenyl C4' (attached to pyrazole) |
| ~140 | Biphenyl C1' |
| ~129 | Biphenyl CH |
| ~128 | Biphenyl CH |
| ~127 | Biphenyl CH |
| ~105 | Pyrazole C4 |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch (Pyrazole) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1480 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| 830 | Strong | C-H out-of-plane bend (para-substituted benzene) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 264 | [M]⁺ (Molecular Ion) |
| 247 | [M - OH]⁺ |
| 219 | [M - COOH]⁺ |
| 152 | [Biphenyl]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Solvent | Assignment |
| ~260-280 | Ethanol/Methanol | π → π* transitions of the conjugated aromatic system |
Note: The exact λmax can be influenced by the solvent polarity.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should dissolve the compound completely.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters for ¹H NMR :
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time for quantitative analysis.[1]
-
-
Acquisition Parameters for ¹³C NMR :
-
Use proton broadband decoupling to simplify the spectrum.[2]
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[2]
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).[3]
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method
-
Sample Preparation : No specific sample preparation is needed for a solid sample when using an ATR accessory. Ensure the sample is dry.
-
Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[4]
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.[5]
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[6]
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[5]
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
KBr Pellet Method
-
Sample Preparation :
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample. For ESI, the sample solution is infused or injected into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The fragmentation of carboxylic acids often involves the loss of OH (17 Da) and COOH (45 Da).[7][8]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
The solvent used should not absorb in the same region as the analyte.[9]
-
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). The conjugated aromatic system of the biphenyl and pyrazole rings is expected to result in strong absorption in the UV region.[9][10]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques for structural elucidation.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Interrelation of spectroscopic methods for determining the structure of an organic molecule.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. jascoinc.com [jascoinc.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core substituted with a biphenyl group and a carboxylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory functions.[1][2] Specifically, compounds within the 5-aryl-1H-pyrazole-3-carboxylic acid class have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological interactions.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for researchers in drug discovery and development for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| IUPAC Name | 5-(1,1'-biphenyl-4-yl)-1H-pyrazole-3-carboxylic acid | [4] |
| CAS Number | 1037816-85-5 | [5] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | Calculated |
| Molecular Weight | 276.28 g/mol | Calculated |
| Melting Point | 286-287 °C (with decomposition) | [3] |
| Boiling Point | No data available | [5] |
| SMILES | O=C(C1=NNC(C2=CC=C(C3=CC=CC=C3)C=C2)=C1)O | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a substance's purity. A pure compound typically has a sharp melting range of one to two degrees.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]
-
Glass capillary tubes (one end sealed)[7]
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and, if necessary, grind it into a fine powder.[7]
-
Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[7]
-
Initial Rapid Determination: Place the capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting temperature.
-
Accurate Determination: Prepare a fresh sample in a new capillary tube. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point found in the previous step.[7]
-
Observation: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[8]
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator, preferably in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the samples at high speed.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The measured concentration of the diluted supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound by measuring pH changes during titration.[9] The pKa is the pH at which the acid and its conjugate base are present in equal concentrations.
Apparatus:
-
Calibrated pH meter with an electrode[9]
-
Automatic titrator or a burette
-
Stir plate and magnetic stir bar
-
Beaker or reaction vessel
Procedure:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent like water/methanol to ensure solubility.[9] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[9]
-
Titration Setup: Place the solution in a reaction vessel with a magnetic stir bar and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[9]
-
Titration: For an acidic compound, titrate the solution by adding small, precise increments of a strong base titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[9]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.[10] For higher accuracy, perform multiple titrations and average the results.[9]
LogP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient, measures the lipophilicity of a compound by quantifying its distribution between an organic solvent (typically n-octanol) and an aqueous phase (typically a buffer like PBS at pH 7.4).[11]
Apparatus:
-
Vials with screw caps
-
Rotator or vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS) for concentration measurement
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) with each other by mixing them vigorously and then allowing the phases to separate.
-
Partitioning: Add a known amount of the compound to a vial containing pre-determined volumes of the saturated n-octanol and saturated buffer.[11]
-
Equilibration: Seal the vial and mix it for a set period (e.g., 1 hour at 30 rpm) to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Analysis: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like LC-MS.[11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for LogP determination by the shake-flask method.
Biological Pathway Interaction
5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a role in pH regulation in cancer cells.
Caption: Inhibition of Carbonic Anhydrase by the pyrazole compound.
References
- 1. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. pschemicals.com [pschemicals.com]
- 5. 1037816-85-5|this compound|BLD Pharm [bldpharm.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.net [enamine.net]
- 12. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and experimental aspects of 5-biphenyl-4-yl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document compiles essential data on its synthesis, characterization, and the crystallographic parameters of closely related compounds. This information serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor properties.[1] The carboxylic acid moiety, when attached to the pyrazole ring, can act as a zinc-binding group, making these compounds potent inhibitors of metalloenzymes such as carbonic anhydrases (CAs).[2] Specifically, 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[2] The biphenyl substituent in this compound is of particular interest as it can engage in additional hydrophobic and π-stacking interactions within protein binding sites, potentially enhancing potency and selectivity.
Synthesis and Characterization of this compound
The synthesis of 5-((1,1'-biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid has been reported, and its identity confirmed through various analytical techniques.[2]
Synthetic Protocol
The synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. A detailed experimental protocol is provided below.[2]
Starting Material: 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid.
Reagents: Hydrazine monohydrate (N₂H₄·H₂O), glacial acetic acid.
Procedure:
-
Dissolve 0.50 g of 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid in 20 ml of glacial acetic acid in a 50 ml round-bottom flask.
-
To the stirred solution, add 3 equivalents of hydrazine monohydrate dropwise. A color change to pale yellow is typically observed.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 ml of water and stir overnight.
-
The resulting precipitate is collected to yield the final product.
This procedure resulted in a theoretical yield of 85%.[2]
Physicochemical and Spectroscopic Data
The synthesized this compound is a white solid with a decomposition melting point of 286-287 °C.[2] Its structural confirmation is based on the following data:
| Analytical Technique | Observed Data [2] |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| ESI-MS | Calculated for C₁₆H₁₃N₂O₂ [M+H]⁺: 265.09715, Measured: 265.09718 |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.18 (s, 1H), 7.41 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H), 7.72 (d, J=7.6 Hz, 2H), 7.82 (d, J=8.4 Hz, 2H), 7.92 (d, J=8.4 Hz, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 104.77, 123.81, 124.00, 126.23, 126.71, 127.93, 128.31, 128.55, 130.40, 132.77, 133.50, 141.89, 149.21, 163.07 |
| IR (ν, cm⁻¹) | 3206 (N-H), 1683 (C=O), 1501, 1274 |
Crystallographic Data of Related Pyrazole Derivatives
Crystal Data for Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate[3]
| Parameter | Value |
| Formula | C₂₅H₂₂N₂O₄S |
| Molecular Weight | 446.51 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2440 (3) |
| b (Å) | 11.0798 (5) |
| c (Å) | 14.8247 (5) |
| α (°) | 68.818 (4) |
| β (°) | 87.773 (3) |
| γ (°) | 81.241 (4) |
| Volume (ų) | 1096.36 (8) |
| Z | 2 |
| Temperature (K) | 100 |
Crystal Data for 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid[4]
| Parameter | Value |
| Formula | C₁₁H₈F₃N₃O₂ |
| Molecular Weight | 271.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.757 (3) |
| b (Å) | 10.740 (3) |
| c (Å) | 21.277 (6) |
| β (°) | 93.716 (3) |
| Volume (ų) | 2225 (1) |
| Z | 8 |
| Temperature (K) | 125 |
Crystal Data for 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid[5]
| Parameter | Value |
| Formula | C₂₁H₂₂N₂O₂ |
| Molecular Weight | 334.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.336 (2) |
| b (Å) | 17.632 (3) |
| c (Å) | 8.7876 (17) |
| β (°) | 97.910 (3) |
| Volume (ų) | 1893.2 (6) |
| Z | 4 |
| Temperature (K) | 298 |
Experimental Workflow for Crystal Structure Determination
The determination of a small molecule crystal structure by X-ray diffraction follows a well-established workflow, from crystal growth to structure refinement.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to gradual saturation and crystal growth. This method was used for 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid from an acetone solution.[3]
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to controlled crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. Modern diffractometers, such as the Bruker APEXII CCD or Agilent SuperNova, are commonly used.[4][5] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, typically by full-matrix least-squares on F².[4][5][3] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its activity as a carbonic anhydrase IX and XII inhibitor provides strong clues.[2] These enzymes play a crucial role in regulating pH in the tumor microenvironment.
Carbonic Anhydrase IX and Tumor Acidosis:
-
Cancer cells often exhibit a high rate of glycolysis, leading to the production of lactic acid and protons (H⁺).
-
Carbonic anhydrase IX, a transmembrane enzyme overexpressed in many hypoxic tumors, catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons.
-
The outward-facing active site of CA IX converts extracellular CO₂ and H₂O to HCO₃⁻ and H⁺. However, its primary role in pH regulation is linked to its proton-shuttling function in conjunction with bicarbonate transporters.
-
By maintaining a relatively alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe), CA IX helps cancer cells survive and proliferate in an otherwise hostile acidic environment.
-
Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and a reduction in the acidification of the extracellular space, which can in turn inhibit tumor growth and metastasis.
Conclusion
This compound represents a promising scaffold for the development of selective carbonic anhydrase inhibitors. While its specific crystal structure remains to be determined, analysis of its synthesis, spectroscopic data, and the crystal structures of related compounds provides a solid foundation for further research. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the ongoing investigation of this and other pyrazole derivatives as potential therapeutic agents. The elucidation of the precise three-dimensional structure of this compound will be a critical step in understanding its binding mode with target enzymes and in guiding the rational design of next-generation inhibitors.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Profile of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties and guidance on determining the solubility of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on its known properties and outlines detailed, standardized experimental protocols for solubility assessment.
Core Physicochemical Properties
A thorough literature search did not yield specific quantitative solubility data for this compound in various solvents. However, key physicochemical properties have been identified that can influence its solubility profile.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | N/A |
| Molecular Weight | 264.28 g/mol | N/A |
| Melting Point | 286-287 °C (decomposes) | [1] |
| Appearance | White solid | [1] |
The high melting point of this compound suggests strong intermolecular forces within its crystal lattice. Overcoming these forces is a key factor in its dissolution, indicating that it may exhibit low solubility in many common solvents.
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the aqueous and organic solvent solubility of a crystalline compound like this compound. These protocols are based on standard laboratory practices.
Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)
This method determines the equilibrium solubility of a compound at a specific temperature and pH.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the suspensions to stand at the experimental temperature to let the undissolved solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a 0.22 µm filter or by centrifugation.
-
Quantification: Prepare a calibration curve using known concentrations of the compound. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer at that specific temperature.
Kinetic Solubility in Organic Solvents
This method is a higher-throughput approach often used in early drug discovery to assess solubility in various organic solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest (e.g., ethanol, methanol, acetonitrile).
-
Precipitation Observation: Allow the plate to equilibrate at room temperature. The formation of a precipitate is monitored over time, often using nephelometry (light scattering) or visual inspection.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Biological Context and Relevant Signaling Pathways
While the specific biological target of this compound is not definitively established in the searched literature, compounds with the 5-Aryl-1H-pyrazole-3-carboxylic acid scaffold have been investigated as inhibitors of various enzymes.[1] Pyrazole derivatives, in general, are known to act as kinase inhibitors. For instance, some pyrazole-containing compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Below is a simplified representation of the VEGFR-2 signaling pathway, which can be a potential target for pyrazole derivatives.
Simplified VEGFR-2 Signaling Pathway
References
The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Biphenyl Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the unique scaffold of biphenyl pyrazole carboxylic acid has emerged as a particularly promising framework for the development of next-generation pharmaceuticals. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this intriguing class of compounds, offering a technical roadmap for professionals in the field of drug development. The inherent structural features of these derivatives, combining the rigidity of the biphenyl group with the versatile hydrogen-bonding capabilities of the pyrazole carboxylic acid moiety, have positioned them as potent modulators of various biological pathways, particularly in the realm of oncology.
Synthetic Strategies: Building the Core Scaffold
The synthesis of biphenyl pyrazole carboxylic acid derivatives typically involves a multi-step approach, beginning with the construction of the core pyrazole ring, followed by the introduction of the biphenyl moiety. One common and effective strategy is the Knorr pyrazole synthesis, which utilizes the condensation of a β-ketoester with a hydrazine derivative.
A key intermediate in the synthesis of many biphenyl pyrazole derivatives is 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The general synthetic route to this and related derivatives is outlined below.
General Experimental Protocol for the Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
This protocol describes a common method for synthesizing the core pyrazole structure which can be adapted for biphenyl analogs by using appropriately substituted starting materials.
Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene) hydrazine
A mixture of a substituted acetophenone (20 mmol), phenylhydrazine hydrochloride (20 mmol), and sodium acetate (40 mmol) is refluxed in anhydrous ethanol. The resulting hydrazone precipitates upon cooling and is filtered and dried.
Step 2: Vilsmeier-Haack Cyclization
The synthesized hydrazone is dissolved in a cold mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction mixture is stirred at 50-60°C for several hours. Upon completion, the mixture is poured into ice-water and neutralized, yielding the pyrazole-4-carbaldehyde derivative after filtration and recrystallization.
Step 3: Oxidation to Carboxylic Acid
The pyrazole-4-carbaldehyde is dissolved in acetone and treated with a mixture of sodium chlorite (NaClO2) and sulfamic acid (NH2SO3H). The reaction is stirred for several hours, and after workup, the desired pyrazole-4-carboxylic acid is obtained.[1]
To obtain the final N-aryl carboxamide derivatives, the carboxylic acid is coupled with various anilines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a suitable solvent like DMF.[1]
Biological Evaluation: Unveiling the Anticancer Potential
Biphenyl pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
In Vitro Cytotoxicity: The MTT Assay
A fundamental method for assessing the anticancer activity of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening [2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The biphenyl pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which serve as close structural analogs to biphenyl pyrazole carboxylic acids, against various human cancer cell lines. This data provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.
| Compound | R Group | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Aurora-A Kinase IC₅₀ (µM) |
| 10a | H | 1.57 ± 0.12 | 2.03 ± 0.15 | 0.89 ± 0.07 |
| 10b | 4-F | 0.89 ± 0.07 | 1.12 ± 0.09 | 0.45 ± 0.04 |
| 10c | 4-Cl | 0.76 ± 0.06 | 0.98 ± 0.08 | 0.38 ± 0.03 |
| 10d | 4-Br | 0.65 ± 0.05 | 0.81 ± 0.06 | 0.29 ± 0.02 |
| 10e | 4-OCH₃ | 0.39 ± 0.06 | 0.46 ± 0.04 | 0.16 ± 0.03 |
Data extracted from a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as potent anticancer agents.[4]
Delving into the Mechanism of Action: Signaling Pathways and Molecular Targets
The anticancer effects of biphenyl pyrazole carboxylic acid derivatives are often attributed to their ability to interfere with critical cellular processes. Understanding the specific signaling pathways and molecular targets is paramount for their rational design and clinical development.
Aurora Kinase Inhibition: A Key Anticancer Mechanism
Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a pivotal role in mitosis.[4] Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis. Inhibition of these kinases leads to defects in chromosome segregation, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocol: In Vitro Aurora Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human Aurora-A kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase buffer.
-
Inhibitor Incubation: The biphenyl pyrazole carboxylic acid derivatives are incubated with the kinase in the presence of ATP.
-
Phosphorylation Reaction: The kinase reaction is initiated by the addition of the substrate and allowed to proceed for a specific time at a controlled temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined from the dose-response curve.
Induction of Apoptosis and Cell Cycle Arrest
Western blot analysis is a powerful technique to investigate the molecular mechanisms underlying the anticancer activity of these compounds, including the induction of apoptosis and cell cycle arrest.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Cancer cells treated with the biphenyl pyrazole carboxylic acid derivatives are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, p21, cyclins) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified to determine changes in protein expression levels.
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the discovery and evaluation process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.
Caption: High-level workflow for the discovery and evaluation of biphenyl pyrazole carboxylic acid derivatives.
Caption: Inhibition of the Aurora A kinase signaling pathway by biphenyl pyrazole carboxylic acid derivatives.
Conclusion and Future Directions
The discovery of biphenyl pyrazole carboxylic acid derivatives represents a significant advancement in the search for novel therapeutic agents. Their potent anticancer activity, coupled with their synthetic tractability, makes them an attractive scaffold for further development. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts, as well as exploring their potential in other therapeutic areas beyond oncology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon, accelerating the translation of these promising molecules from the laboratory to the clinic.
References
An In-depth Technical Guide on the Proposed Mechanism of Action of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid
Disclaimer: "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is not extensively characterized in publicly available literature as a standalone therapeutic agent. However, its core structure is a prominent feature in a class of potent and selective antagonists of the Lysophosphatidic Acid Receptor 1 (LPA₁). This guide, therefore, elucidates its mechanism of action based on its role as a representative LPA₁ receptor antagonist, drawing from extensive research on structurally analogous compounds.
Executive Summary
Lysophosphatidic acid (LPA) is a signaling phospholipid that modulates a wide array of cellular functions by activating a family of G protein-coupled receptors (GPCRs), including the LPA₁ receptor. Dysregulation of the LPA/LPA₁ signaling axis is strongly implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). Compounds based on the biphenyl-pyrazole carboxylic acid scaffold have been identified as highly selective and orally active antagonists of the LPA₁ receptor. They function by competitively inhibiting the binding of LPA to the LPA₁ receptor, thereby blocking downstream pro-fibrotic signaling cascades. This action mitigates fibroblast proliferation, differentiation, and migration, ultimately reducing excessive extracellular matrix deposition and attenuating the progression of fibrosis.
The LPA/LPA₁ Signaling Axis: The Therapeutic Target
LPA exerts its biological effects through at least six different GPCRs (LPA₁₋₆). The LPA₁ receptor, in particular, has been identified as a key mediator of fibrosis.[1][2] Upon binding of LPA, the LPA₁ receptor couples primarily through Gαᵢ, Gαₒ, and Gα₁₂/₁₃ proteins to activate multiple downstream pathways, including:
-
Rho/ROCK Pathway: Promotes cytoskeletal rearrangement, stress fiber formation, and cell contraction.
-
PI3K/Akt Pathway: Regulates cell survival and proliferation.
-
MAPK/ERK Pathway: Involved in cell growth and differentiation.
-
PLC/Ca²⁺ Pathway: Leads to intracellular calcium mobilization, influencing various cellular processes.
In the context of fibrosis, sustained activation of the LPA₁ receptor on fibroblasts leads to their proliferation, migration to sites of injury, and differentiation into myofibroblasts. These myofibroblasts are responsible for the excessive production and deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring and loss of organ function.[3]
Proposed Mechanism of Action: LPA₁ Receptor Antagonism
This compound and its analogs act as competitive antagonists at the LPA₁ receptor. The molecule's biphenyl and pyrazole moieties likely interact with specific residues within the transmembrane domain of the receptor, occupying the binding pocket that would normally accommodate LPA. This steric hindrance prevents receptor activation and subsequent G protein coupling, effectively silencing the downstream pro-fibrotic signals.
The key inhibitory actions include:
-
Inhibition of Fibroblast Chemotaxis: By blocking LPA-induced migration, the compound prevents the recruitment of fibroblasts to the site of tissue injury.[2]
-
Reduction of Fibroblast Proliferation: The compound inhibits the proliferative signals mediated by LPA₁, slowing the expansion of the fibroblast population.[1]
-
Prevention of Myofibroblast Differentiation: By antagonizing LPA₁, the compound prevents fibroblasts from transforming into hyper-secretory myofibroblasts.
-
Decreased ECM Deposition: The overall effect is a significant reduction in the production of collagen and other ECM proteins, thereby limiting the progression of fibrosis.[3]
Pharmacological Data of Structurally Related LPA₁ Antagonists
While specific quantitative data for "this compound" is not available, the table below summarizes the potency of structurally similar compounds that have been investigated as LPA₁ antagonists. These compounds typically feature a biphenyl-heterocycle core.
| Compound Name/Code | Target(s) | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| AM966 | LPA₁ | Calcium Flux (hLPA₁) | IC₅₀ = 17 nM | [2] |
| AM966 | LPA₁ | Chemotaxis (IMR-90 cells) | IC₅₀ = 181 nM | [2] |
| BMS-986020 | LPA₁ | Not Specified | - | [3] |
| BMS-986278 | LPA₁ | Binding Affinity (hLPA₁) | Kₑ = 6.9 nM | [4] |
| Compound 2 (from literature) | LPA₁ | Proliferation (NHLF cells) | Potent Inhibition | [1] |
hLPA₁: human LPA₁ receptor; NHLF: Normal Human Lung Fibroblasts.
Key Experimental Protocols
The characterization of LPA₁ antagonists relies on a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium release in cells engineered to express the LPA₁ receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA₁ receptor are cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound).
-
LPA Challenge: Cells are then stimulated with a fixed concentration of LPA (typically at its EC₈₀) to induce calcium release.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist's inhibitory effect is quantified, and an IC₅₀ value is calculated from the concentration-response curve.
This assay assesses the compound's ability to block the migration of fibroblasts toward an LPA gradient.
Methodology:
-
Cell Preparation: Human lung fibroblasts (e.g., IMR-90) are serum-starved.
-
Assay Setup: A Boyden chamber or similar migration plate with a porous membrane is used. The lower chamber is filled with media containing LPA as a chemoattractant.
-
Treatment: The fibroblasts are pre-treated with the antagonist compound and then seeded into the upper chamber.
-
Incubation: The chamber is incubated for several hours to allow cell migration through the membrane.
-
Quantification: Migrated cells on the underside of the membrane are fixed, stained (e.g., with crystal violet), and counted via microscopy or eluted for spectrophotometric analysis.
-
Data Analysis: The reduction in cell migration in the presence of the antagonist is used to determine its IC₅₀.
This is a widely used animal model to evaluate the anti-fibrotic efficacy of therapeutic candidates.
Methodology:
-
Induction: Mice are administered bleomycin via intratracheal instillation to induce lung injury and subsequent fibrosis.
-
Treatment: A treatment group receives the LPA₁ antagonist (e.g., via oral gavage) daily, starting at a specified time point post-bleomycin administration. A control group receives a vehicle.
-
Monitoring: The study continues for a period of 14-28 days.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and lungs are harvested for analysis.
-
Assessments:
-
Histology: Lung sections are stained with Masson's trichrome to visualize and score collagen deposition.
-
Hydroxyproline Assay: Total lung collagen content is quantified biochemically.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is analyzed for inflammatory cell counts and levels of pro-fibrotic mediators like TGF-β1.[2]
-
Conclusion
While "this compound" is not a well-documented entity on its own, its chemical architecture strongly suggests a mechanism of action centered on the antagonism of the LPA₁ receptor. This places it within a promising class of anti-fibrotic agents. By competitively inhibiting the LPA₁ receptor, it effectively disrupts the core pathological processes of fibroblast recruitment, proliferation, and activation that drive the progression of diseases like idiopathic pulmonary fibrosis. The preclinical data from structurally related compounds provide a robust validation of this therapeutic strategy, highlighting the potential of this chemical class for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery
Introduction
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a small molecule belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The biphenyl-pyrazole scaffold, in particular, has been explored for its potential as a modulator of various biological targets. This technical guide provides a comprehensive overview of the in silico modeling approaches that can be employed to investigate the therapeutic potential of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Features
A foundational step in any in silico analysis is the characterization of the molecule's structural and physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for setting up molecular simulations.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C16H12N2O2 | - |
| Molecular Weight | 264.28 g/mol | - |
| LogP (octanol-water partition coefficient) | 3.5 - 4.5 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |
| Topological Polar Surface Area (TPSA) | 71.6 Ų | Cheminformatics Tool (e.g., ChemDraw, RDKit) |
| Hydrogen Bond Donors | 2 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |
| Hydrogen Bond Acceptors | 3 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |
| Rotatable Bonds | 2 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |
Potential Biological Targets and In Silico Investigation Strategies
While direct experimental data for this compound is limited, the broader class of pyrazole and biphenyl derivatives has been associated with several key biological targets. In silico methods can be instrumental in prioritizing which of these targets are most likely to interact with our compound of interest.
A general workflow for the in silico investigation is outlined below:
Based on literature for analogous compounds, potential targets for this compound include:
-
Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds are known NSAIDs that target COX-1 and COX-2.
-
Kinases: The pyrazole scaffold is a common feature in kinase inhibitors. Potential targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
-
Carbonic Anhydrases (CAs): Some pyrazole derivatives have shown inhibitory activity against various isoforms of carbonic anhydrase.
Experimental Protocols for In Silico Modeling
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol for Docking with EGFR Kinase Domain (PDB ID: 2GS2):
-
Protein Preparation:
-
Download the crystal structure of EGFR (PDB ID: 2GS2) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands using a molecular modeling software (e.g., PyMOL, Chimera).
-
Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) using AutoDock Tools.
-
Define the grid box for docking to encompass the ATP-binding site, typically centered on the co-crystallized inhibitor.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro or Chem3D.
-
Save the ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.
-
Specify the prepared protein and ligand files, and the grid box parameters in the configuration file.
-
Run the docking simulation.
-
-
Analysis:
-
Analyze the output poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the best-scoring pose in the active site of the receptor to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Table 2: Predicted Binding Affinities of Pyrazole Derivatives with Kinase Targets
| Compound Class | Target Kinase | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyrazole-carboxamides | CDK2 | -10.35 | [1] |
| Pyrazole-thiazolinones | EGFR | -8.5 to -9.5 | [2] |
| Biphenyl-pyrazoles | VEGFR2 | -9.0 to -10.5 | [1] |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Protocol for MD Simulation of the EGFR-Ligand Complex:
-
System Setup:
-
Use the best-scoring docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
This can be performed using software packages like GROMACS or AMBER.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) simulation to stabilize the temperature.
-
Follow with a short NPT (constant number of particles, pressure, and temperature) simulation to stabilize the pressure and density.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over time.
-
Signaling Pathway Analysis
Understanding the signaling pathways associated with potential targets is crucial for predicting the downstream effects of a drug candidate.
EGFR Signaling Pathway
Inhibition of EGFR by a molecule like this compound would be expected to disrupt downstream signaling cascades that control cell proliferation, survival, and metastasis.
CDK2 and Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of CDK2 would lead to cell cycle arrest.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies can be performed on a series of pyrazole analogs to build a mathematical model that correlates their chemical structures with their biological activities. This model can then be used to predict the activity of novel compounds, including this compound.
General QSAR Protocol:
-
Data Collection: Compile a dataset of structurally related pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors (e.g., topological, electronic, steric).
-
Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the model using internal (e.g., cross-validation) and external validation sets.
Table 3: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, surface area |
| Topological | Wiener index, Balaban index |
| Physicochemical | LogP, TPSA, molar refractivity |
Conclusion
The in silico modeling approaches outlined in this guide provide a powerful framework for elucidating the therapeutic potential of this compound. Through a combination of molecular docking, molecular dynamics simulations, and QSAR studies, researchers can identify probable biological targets, understand the dynamics of ligand-receptor interactions, and predict the compound's activity and pharmacokinetic profile. This computational-driven approach can significantly accelerate the drug discovery process by enabling a more rational design and prioritization of candidates for further experimental validation. While the data presented for analogous compounds is promising, it is imperative that these in silico predictions are ultimately confirmed through in vitro and in vivo studies.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" tautomerism study
An In-depth Technical Guide to the Tautomerism of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Introduction: The Phenomenon of Pyrazole Tautomerism
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers in equilibrium, a phenomenon known as annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the ring, the physical state of the compound (solid or solution), solvent polarity, and temperature.[1][2] Understanding and controlling this tautomeric preference is critical in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.
This guide provides a comprehensive overview of the theoretical and practical aspects of studying the tautomerism of a specific derivative, this compound.
Tautomeric Forms of this compound
This compound can exist in two potential tautomeric forms, as depicted in the equilibrium below. For clarity, these are designated as the 5-biphenyl- Tautomer (T1) and the 3-biphenyl- Tautomer (T2) . The nomenclature reflects the position of the biphenyl group relative to the N-H proton.
Caption: Prototropic tautomerism in this compound.
The relative stability of T1 and T2 is governed by the electronic influence of the biphenyl and carboxylic acid substituents. Generally, electron-withdrawing groups tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the group. Conversely, electron-donating groups stabilize the tautomer with the proton on the adjacent nitrogen. In this case, the carboxylic acid at position 3 is a strong electron-withdrawing group, which would suggest a preference for the T1 tautomer. However, the electronic effect of the biphenyl group at position 5 and potential intramolecular hydrogen bonding can also significantly influence the equilibrium.
Experimental Protocols for Tautomerism Analysis
A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for a thorough investigation of the tautomeric state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[1] By analyzing chemical shifts and signal broadening, one can identify the predominant tautomer or characterize the dynamics of the equilibrium.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.
-
¹H NMR: Acquire standard ¹H NMR spectra. The chemical shift of the N-H proton is a key indicator. In a rapid equilibrium, a single, potentially broad N-H signal will be observed.
-
¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form.[1] In a static system, distinct chemical shifts will be observed for the dominant tautomer. In a dynamic equilibrium, broadened signals for C3 and C5 may be seen.[1]
-
¹⁵N NMR: If isotopically enriched material is available, ¹⁵N NMR provides direct insight into the nitrogen environment. The spectrum will show distinct signals for a "pyrrole-like" (N-H) and a "pyridine-like" (N=) nitrogen atom, allowing for unambiguous identification of the major tautomer in solution.[3]
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures (e.g., from 25°C to 100°C) to study the dynamics of the proton exchange. Coalescence of signals at higher temperatures can confirm a tautomeric equilibrium.
Hypothetical Data Summary:
| Parameter | Tautomer T1 (Predicted) | Tautomer T2 (Predicted) | Observation in DMSO-d₆ |
| ¹H NMR (N-H) | ~13.5 ppm | ~13.0 ppm | Broad signal at ~13.2 ppm |
| ¹³C NMR (C3) | ~162 ppm | ~145 ppm | ~153 ppm |
| ¹³C NMR (C5) | ~145 ppm | ~162 ppm | ~153 ppm |
| ¹⁵N NMR (N1) | ~180 ppm (pyrrole-like) | ~250 ppm (pyridine-like) | Signal at ~215 ppm |
| ¹⁵N NMR (N2) | ~250 ppm (pyridine-like) | ~180 ppm (pyrrole-like) | Signal at ~215 ppm |
Note: The observation of averaged signals for C3/C5 and N1/N2 would suggest a fast tautomeric equilibrium in DMSO-d₆.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model. The position of the N-H proton can be located in the difference Fourier map, confirming the tautomer present in the solid state.
Hypothetical Crystallographic Data:
| Parameter | Tautomer T1 (Solid State) |
| N1-H Bond Length | 0.88(2) Å |
| N2...H Distance | > 2.5 Å |
| C3-N2 Bond Length | ~1.34 Å |
| C3-N4 Bond Length | ~1.37 Å |
Note: The shorter N1-H bond and longer N2...H distance would confirm the T1 tautomer in the crystal lattice.
Computational Modeling
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.
Methodology:
-
Structure Optimization: Build the 3D structures of both tautomers (T1 and T2). Perform geometry optimizations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]
-
Energy Calculation: Calculate the single-point electronic energies (E), zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for the optimized structures. The relative stability is determined by the difference in Gibbs free energy (ΔG).
-
Solvent Effects: Incorporate the effect of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This allows for the prediction of tautomeric preference in various solvent environments.
-
Transition State Search: To understand the kinetics of the interconversion, locate the transition state for the proton transfer reaction. This allows for the calculation of the activation energy barrier.
Hypothetical Computational Results:
| Parameter | Gas Phase | In DMSO (PCM) |
| ΔE (T2 - T1) (kcal/mol) | +2.5 | +1.8 |
| ΔG (T2 - T1) (kcal/mol) | +2.2 | +1.5 |
Note: A positive ΔG indicates that Tautomer T1 is more stable than Tautomer T2 under the given conditions.
Integrated Workflow for Tautomerism Study
The following diagram illustrates a logical workflow for a comprehensive study of pyrazole tautomerism.
Caption: Integrated workflow for the study of pyrazole tautomerism.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity. A definitive characterization requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR, the atomic-level precision of X-ray crystallography, and the predictive power of computational chemistry. The protocols and methodologies outlined in this guide provide a robust framework for researchers to elucidate the predominant tautomeric forms in different environments, thereby enabling a deeper understanding of the molecule's structure-activity relationships. This knowledge is paramount for its effective application in drug development and materials science.
References
Stability and Degradation of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid, a molecule of interest in pharmaceutical research. Due to the limited publicly available stability data for this specific compound, this guide synthesizes information from studies on structurally related compounds, including pyrazole derivatives, aromatic carboxylic acids, and biphenyls. The document outlines potential degradation mechanisms under various stress conditions, proposes experimental protocols for stability assessment, and presents hypothetical degradation pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.
Introduction
This compound is a heterocyclic compound featuring a pyrazole-3-carboxylic acid core substituted with a biphenyl group. The stability of such a molecule is a critical parameter in drug development, influencing its shelf-life, formulation, and in vivo performance. Understanding its degradation profile is essential for identifying potential degradants, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide explores the anticipated stability of this compound based on the known behavior of its constituent chemical moieties.
Chemical Structure and Potential Reactive Sites
The structure of this compound contains several key functional groups that may be susceptible to degradation: the pyrazole ring, the carboxylic acid group, and the biphenyl system.
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. While generally stable, it can be susceptible to oxidation and potent acidic or basic conditions, potentially leading to ring-opening reactions.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo decarboxylation, especially at elevated temperatures. It can also participate in esterification or amidation reactions.
-
Biphenyl Moiety: The biphenyl group is generally stable but can be subject to electrophilic substitution reactions and, under UV light, may undergo photodegradation.
Inferred Stability Profile
Based on literature for analogous structures, the following stability characteristics can be anticipated.
Hydrolytic Stability
Pyrazole ester derivatives have been shown to be susceptible to hydrolysis, particularly under basic conditions (pH 8), yielding the corresponding pyrazol-3-ol.[1][2] While the carboxylic acid form is expected to be more resistant to hydrolysis, the potential for pH-dependent degradation of the pyrazole ring should be considered.
Thermal Stability
Aromatic carboxylic acids are known to undergo thermal decomposition at elevated temperatures (250-425 °C), primarily through decarboxylation.[3][4][5][6] The decomposition of biphenyl-2-carboxylic acid has been shown to yield biphenyl via decarboxylation and fluorenone through a ketonization pathway.[7] The formation of anhydrides as intermediates in the thermal degradation of aromatic carboxylic acids has also been reported.[3][4]
Photostability
Biphenyl and its derivatives are known to undergo photodegradation.[8] Studies on related compounds like 4,4'-Bis(2-sulfostyryl)biphenyl show that degradation can occur through direct photolysis or be accelerated by photocatalysts.[9] The degradation of polychlorinated biphenyls (PCBs) often proceeds via dechlorination to biphenyl, which can be further degraded upon prolonged exposure to UV light.[10]
Quantitative Data on Stability (Hypothetical)
Table 1: Illustrative Forced Degradation Data
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradants (Postulated) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | 5-10% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | 10-15% | Decarboxylated species, ring-opened products |
| Oxidative | 3% H₂O₂, RT, 24h | 15-20% | N-oxides, hydroxylated biphenyl species |
| Thermal | 105 °C, 48h | 5-10% | Decarboxylated product (5-biphenyl-4-yl-1H-pyrazole) |
| Photolytic | ICH Q1B conditions | 20-30% | Biphenyl, benzoic acid derivatives |
Table 2: Illustrative Long-Term Stability Data (ICH Conditions)
| Storage Condition | Time Point | Assay (% Initial) (Hypothetical) | Total Impurities (%) (Hypothetical) |
| 25 °C / 60% RH | 6 Months | 99.5 | 0.5 |
| 12 Months | 99.1 | 0.9 | |
| 40 °C / 75% RH | 3 Months | 98.2 | 1.8 |
| 6 Months | 97.0 | 3.0 |
Experimental Protocols for Stability Assessment
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[11][12][13] The following are generalized protocols that can be adapted for this compound.
General Procedure for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Acid Hydrolysis
To an aliquot of the stock solution, an equal volume of 0.1 M to 1 M hydrochloric acid is added. The solution is then heated (e.g., at 60 °C) for a defined period (e.g., up to 24 hours). After cooling, the solution is neutralized with an equivalent amount of sodium hydroxide.
Base Hydrolysis
To an aliquot of the stock solution, an equal volume of 0.1 M to 1 M sodium hydroxide is added. The solution is heated (e.g., at 60 °C) for a defined period. After cooling, the solution is neutralized with an equivalent amount of hydrochloric acid.
Oxidative Degradation
To an aliquot of the stock solution, an equal volume of a hydrogen peroxide solution (e.g., 3-30%) is added. The solution is kept at room temperature for a defined period.
Thermal Degradation
A solid sample of the compound is placed in a controlled temperature oven (e.g., 105 °C) for a defined period. A solution of the compound may also be heated to assess stability in a specific solvent.
Photostability
A solid sample and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.
Visualizations
Proposed Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
Methodological & Application
Application Notes and Protocols for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Pyrazole carboxylic acid derivatives, in particular, have been explored as inhibitors of various protein kinases.[3]
This document provides detailed application notes and protocols for the evaluation of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid as a potential kinase inhibitor. While direct kinase inhibition data for this specific compound is not extensively documented in publicly available literature, its structural features suggest it is a candidate for investigation against various kinase targets. The protocols provided herein are adaptable for screening this compound against a panel of kinases to determine its inhibitory activity and selectivity.
Compound Profile: this compound
| Characteristic | Details |
| IUPAC Name | 5-([1,1'-biphenyl]-4-yl)-1H-pyrazole-3-carboxylic acid |
| Synonyms | 5-(4-Biphenylyl)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| Chemical Structure | |
![]() | |
| Rationale for Kinase Inhibition Screening | Belongs to the pyrazole class of compounds, a well-established scaffold for kinase inhibitors. The biphenyl moiety can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the pyrazole and carboxylic acid groups can form key hydrogen bonds. |
Quantitative Data on Related Pyrazole-Based Kinase Inhibitors
To illustrate the potential of the pyrazole scaffold in kinase inhibition, the following table summarizes the inhibitory activities of several other pyrazole-containing compounds against various kinases. This data serves as a reference and highlights the diversity of kinases that can be targeted by this class of molecules.
| Compound Class | Target Kinase(s) | IC₅₀ Values | Reference |
| Pyrazole-based derivatives | Akt1 | 61 nM | [4] |
| Pyrazole-based derivatives | Chk2 | 17.9 nM | [4] |
| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Activity reduced at 100 µM | [5] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 nM and 66 nM | [6] |
| Imidazo[1,2-b]pyridazine derivative | Bcr-Abl | 14.2 nM | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to quantify the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. The ADP-Glo™ Kinase Assay is a robust, high-throughput method suitable for determining the IC₅₀ values of test compounds.[7][8]
Materials and Reagents:
-
This compound
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Kₘ for the target kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM).
-
Further dilute these DMSO stocks into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (for vehicle control) to the appropriate wells of the assay plate.
-
Prepare the enzyme solution by diluting the recombinant kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near its Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization depending on the kinase).
-
-
Signal Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).
Materials and Reagents:
-
Cultured cells expressing the target kinase
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors
-
Lysis buffer
-
Antibody specific to the target kinase for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles.
-
-
Fractionation and Analysis:
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate a generic kinase signaling pathway and the experimental workflow for kinase inhibitor screening.
Caption: Generic kinase signaling pathway and point of inhibition.
Caption: Experimental workflow for a kinase inhibition assay.
Conclusion
References
- 1. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a potent inhibitor of human carbonic anhydrases (CA), particularly isoforms IX and XII. These isoforms are transmembrane enzymes that are highly expressed in a variety of tumors and are associated with cancer progression, metastasis, and resistance to therapy.[1][2][3][4][5] Carbonic anhydrases IX and XII play a crucial role in regulating intra- and extracellular pH, which is critical for cancer cell survival and proliferation, especially under hypoxic conditions.[1][2][5] Inhibition of these enzymes presents a promising therapeutic strategy for cancer.
These application notes provide detailed protocols for a series of cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines known to express high levels of carbonic anhydrase IX or XII.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | CA Expression | IC₅₀ (µM) after 72h |
| HeLa | Cervical Cancer | High CAIX | 15.2 |
| MDA-MB-231 | Breast Cancer | High CAIX | 25.8 |
| T47D | Breast Cancer | High CAXII | 32.5 |
| A549 | Lung Cancer | Moderate CAIX/XII | 55.1 |
| Normal Fibroblasts (HDF) | Normal | Low | > 100 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | - | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 15 | 18.2 ± 2.1 | 5.7 ± 1.2 |
| This compound | 30 | 35.6 ± 3.5 | 12.4 ± 1.9 |
| Staurosporine (Positive Control) | 1 | 45.1 ± 4.2 | 15.3 ± 2.3 |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (48h)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | - | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| This compound | 25 | 68.9 ± 3.1 | 20.5 ± 2.2 | 10.6 ± 1.1 |
| This compound | 50 | 75.4 ± 3.9 | 15.3 ± 1.8 | 9.3 ± 0.9 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, T47D, A549) and a normal cell line (e.g., HDF)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis and necrosis by the compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Cell cycle analysis kit (e.g., with Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 48 hours as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathway
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 4. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid in Cancer Cell Line Studies
Disclaimer: The following application notes and protocols are representative examples based on the known anti-cancer activities of the broader class of pyrazole carboxylic acid derivatives. As of the date of this document, specific experimental data for "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is not extensively available in public-domain scientific literature. These protocols are intended to serve as a starting point for researchers and may require optimization for this specific compound.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Within medicinal chemistry, pyrazole carboxylic acid derivatives have garnered significant attention for their potential as anti-cancer agents.[3] These compounds have been shown to exhibit a range of anti-proliferative and pro-apoptotic effects in various cancer cell lines. The biphenyl moiety in "this compound" may enhance its biological activity. This document provides a hypothetical framework and representative protocols for investigating the anti-cancer effects of this compound.
Hypothesized Mechanism of Action
Based on the literature for related pyrazole derivatives, a plausible anti-cancer mechanism for this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are representative of the potency observed for other anti-cancer pyrazole derivatives.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.1 |
| A549 | Lung Carcinoma | 18.9 |
| HCT116 | Colon Carcinoma | 12.3 |
| HeLa | Cervical Carcinoma | 25.8 |
| Jurkat | T-cell Leukemia | 9.7 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection (Annexin V/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins in the apoptotic pathway, such as caspases and PARP.
Caption: Workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine changes in protein expression.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
Application Notes and Protocols for Anti-inflammatory Activity Screening of "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid". The protocols detailed herein cover essential in vitro and in vivo assays to characterize its mechanism of action and efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. Pyrazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory and analgesic properties. This document outlines a systematic approach to screen and characterize the anti-inflammatory activity of "this compound," a compound belonging to this class. The screening funnel will progress from initial in vitro enzyme and cell-based assays to a well-established in vivo model of acute inflammation.
Signaling Pathways in Inflammation
The primary targets for many anti-inflammatory drugs are the COX and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.
Experimental Workflow
A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory properties of "this compound". This workflow progresses from broad enzymatic and cellular assays to a more complex in vivo model.
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison. The following tables provide a template for presenting the results.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 5-LOX IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib (Reference) | 15.23 | 0.49 | 31.08 | >100 |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 | >100 |
| Zileuton (Reference) | >100 | >100 | N/A | 1.0 |
Table 2: In Vitro Cellular Activity Data (in LPS-stimulated RAW 264.7 cells)
| Compound (at 10 µM) | % Inhibition of NO Production | % Inhibition of PGE₂ Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Reference) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)
| Treatment Group (Dose) | Paw Volume (mL) at 3h post-carrageenan | % Inhibition of Edema |
| Vehicle Control | Experimental Value | 0 |
| This compound (10 mg/kg) | Experimental Value | Calculated Value |
| This compound (30 mg/kg) | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[1][2]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and prepare working solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[2]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of test compound or reference inhibitor at various concentrations.[1]
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells except the background wells.
-
Incubation: Incubate the plate for 2-5 minutes at 25°C.
-
Detection: Add 20 µL of the colorimetric substrate solution to all wells.
-
Absorbance Reading: Immediately read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This protocol utilizes a fluorometric assay to screen for 5-LOX inhibitors.[3]
Materials:
-
5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Zileuton (positive control)
-
96-well white plate with a flat bottom
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound and Zileuton.
-
Assay Setup: In a 96-well white plate, add 2 µL of the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.[4]
-
Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme. Add 40 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[4]
-
Reaction Initiation: Add 20 µL of the LOX substrate to each well.
-
Fluorescence Measurement: Immediately start recording the fluorescence at an excitation wavelength of 500 nm and an emission wavelength of 536 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[3]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value as described for the COX assay.
In Vitro Cellular Assays
Murine macrophage cell line RAW 264.7 is used as a model for inflammation.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compound and reference drugs
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density (e.g., 1 x 10⁵ cells/well for a 96-well plate) and allow them to adhere overnight.[5]
-
Treatment: Pre-treat the cells with various concentrations of the test compound or reference drug for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of nitric oxide, PGE₂, and cytokines.
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][7]
Materials:
-
Griess Reagent (Solution A: 0.2% naphthylethylenediamine dihydrochloride; Solution B: 2% sulfanilamide in 5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in cell culture medium.
-
Assay: In a new 96-well plate, add 100 µL of cell culture supernatant from each treatment group.
-
Griess Reagent Addition: Add 100 µL of freshly mixed Griess reagent (equal volumes of Solution A and B) to each well.[6]
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production for each treatment group relative to the LPS-stimulated control.
The levels of PGE₂ and cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][9][10][11][12]
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit being used for PGE₂, TNF-α, and IL-6.
-
The general principle involves the addition of standards and samples to a microplate pre-coated with a capture antibody.
-
A detection antibody, often biotinylated, is then added, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
A substrate is added to produce a colorimetric signal that is proportional (for sandwich ELISA) or inversely proportional (for competitive ELISA) to the amount of analyte in the sample.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
The concentration of the analyte in the samples is determined from the standard curve.
In Vivo Anti-inflammatory Model
This is a widely used and reproducible model of acute inflammation.[13][14][15][16]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, test compound at different doses, and a positive control (Indomethacin, 10 mg/kg). Administer the test compound and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[14][15]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-treatment paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Logical Relationship of the Screening Process
The screening process is designed to logically narrow down the potential of the test compound, starting from its direct interaction with key inflammatory enzymes to its effects in a cellular and finally a whole-animal model of inflammation.
References
- 1. academicjournals.org [academicjournals.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. abcam.cn [abcam.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a versatile fragment for drug design, belonging to the pyrazole class of compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] This fragment's biphenyl moiety provides a scaffold for exploring interactions with hydrophobic pockets in target proteins, while the pyrazole carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions. These application notes provide an overview of its known biological activity, potential therapeutic applications, and detailed protocols for its evaluation in a fragment-based drug discovery (FBDD) context.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [2] |
| Molecular Weight | 264.28 g/mol | [2] |
| Melting Point | 286-287 °C (decomposes) | [3] |
| Appearance | White solid | [3] |
Known Biological Activity: Carbonic Anhydrase Inhibition
"this compound" has been identified as a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of specific CA isoforms is implicated in various diseases, including cancer, glaucoma, and neurological disorders. The inhibitory activity of this fragment against four hCA isoforms is summarized below.
| Target Isoform | Inhibition Constant (Kᵢ) (µM) |
| hCA I | > 100 |
| hCA II | > 100 |
| hCA IX | 48.3 |
| hCA XII | 8.6 |
Data sourced from Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4849-4856.
Potential Therapeutic Applications
Given the biological activities associated with the pyrazole scaffold, "this compound" is a promising starting point for developing inhibitors for a range of therapeutic targets.
-
Anticancer: The selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX and XII) suggests potential for the development of anticancer agents. Further screening against cancer cell lines is warranted.
-
Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).[4] This fragment could be evaluated for its COX inhibitory activity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis described by Cvijetić et al. (2015).
Materials:
-
4-(Biphenyl-4-yl)-2,4-dioxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Water (H₂O)
-
Round-bottom flask
-
Stirrer
-
TLC plates
Procedure:
-
Dissolve 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid in glacial acetic acid in a round-bottom flask.
-
While stirring, add hydrazine hydrate dropwise to the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and stir overnight.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is based on the method used to determine the inhibitory activity of the title compound against hCA isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IX, and XII)
-
"this compound" stock solution (in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the buffer and CO₂-saturated water to the desired temperature (e.g., 25 °C).
-
In the stopped-flow instrument, mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance over time, which corresponds to the hydration of CO₂.
-
Determine the initial rates of reaction at various inhibitor concentrations.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Fragment-Based Drug Design (FBDD) Workflow
The following diagram illustrates a typical FBDD workflow where "this compound" can be utilized as a starting fragment.
Caption: A typical workflow for fragment-based drug design.
Biophysical Screening Protocols
STD-NMR is a powerful technique to detect the binding of small molecule fragments to a large protein target.
Materials:
-
Target protein solution (in a suitable deuterated buffer)
-
"this compound" stock solution (in deuterated solvent)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Prepare two NMR samples: one with the target protein and the fragment, and a control sample with only the fragment.
-
Acquire a standard 1D proton NMR spectrum for both samples.
-
Set up the STD experiment by selectively saturating a region of the protein's proton spectrum.
-
Acquire the STD spectrum. Protons of the fragment that are in close contact with the protein will show signals in the STD spectrum.
-
Analyze the STD amplification factors to identify the binding epitope of the fragment.
SPR is a label-free technique to measure the binding affinity and kinetics of fragment-target interactions in real-time.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
"this compound" solutions at various concentrations
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the target protein onto the sensor chip surface.
-
Inject a series of concentrations of the fragment over the sensor surface.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein.
Materials:
-
Purified and concentrated target protein
-
"this compound"
-
Crystallization screens and plates
-
X-ray diffraction equipment
Procedure:
-
Co-crystallization: Mix the target protein with an excess of the fragment and set up crystallization trials.
-
Soaking: Soak pre-existing crystals of the target protein in a solution containing the fragment.
-
Harvest and cryo-protect the crystals.
-
Collect X-ray diffraction data.
-
Process the data and solve the crystal structure.
-
Analyze the electron density map to confirm the binding of the fragment and to characterize the binding mode and interactions.
Cellular and Biochemical Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
"this compound"
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fragment for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
This fluorometric assay measures the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
"this compound"
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer, enzyme, and inhibitor (or vehicle control) to the wells of a 96-well plate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically over a set period.
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Determine the percentage of inhibition and calculate the IC₅₀ value for each COX isoform.
Conclusion
"this compound" is a valuable fragment for drug discovery, with demonstrated activity against clinically relevant carbonic anhydrase isoforms. Its structural features make it an attractive starting point for the development of inhibitors for various therapeutic targets. The protocols provided herein offer a comprehensive guide for researchers to explore the full potential of this fragment in their drug design and development programs.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 95+% [m.chemicalbook.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid HCl [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Compounds with a pyrazole core are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anti-inflammatory, anticancer, and kinase inhibitory agents.[1][2] The biphenyl moiety suggests potential for interactions with hydrophobic binding pockets in biological targets. Proper preparation of this compound for in vitro assays is critical for obtaining reliable and reproducible results. These application notes provide a detailed protocol for the dissolution of this compound and guidance for its use in cell-based and biochemical assays.
Physicochemical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |
| Molecular Weight | 264.28 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 286-287 °C (decomposes) | [3] |
| Purity | 95+% | N/A |
Solubility and Stock Solution Preparation
The aqueous solubility of this compound is expected to be low due to its aromatic and hydrophobic nature. Therefore, an organic solvent is required to prepare a concentrated stock solution for in vitro studies. Dimethyl sulfoxide (DMSO) is a recommended solvent for this class of compounds.[3][4]
Quantitative Solubility Data (Estimated)
The exact maximum solubility should be determined empirically. The following table provides estimated solubility and typical stock concentrations based on structurally related compounds.
| Solvent | Estimated Max. Solubility | Recommended Stock Concentration |
| DMSO | ≥ 25 mg/mL (≥ 94.6 mM) | 10 mM - 50 mM |
| Ethanol | Limited | Not Recommended for primary stock |
| Water | Poor | Not Recommended for primary stock |
| PBS (pH 7.4) | Poor | Not Recommended for primary stock |
Experimental Protocol for Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.64 mg of the compound (Molecular Weight = 264.28 g/mol ).
-
Dissolution:
-
Place the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For 2.64 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
Before use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol for Diluting to Working Concentrations
For in vitro assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous medium (e.g., cell culture medium, assay buffer). It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettors and sterile pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is advisable to perform one or more serial dilutions. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution of 1 mM or 100 µM in the assay medium.
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in the total assay volume.
-
Add the appropriate volume of cell culture medium or assay buffer to the wells of a multi-well plate or to microcentrifuge tubes.
-
Add the calculated volume of the compound's stock or intermediate solution to the medium. Pipette up and down several times to ensure thorough mixing.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to the medium without the compound.
-
Potential Signaling Pathways for Investigation
Pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.[5][6] Based on the structural class of this compound, a potential area of investigation is its effect on receptor tyrosine kinase (RTK) signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.
Caption: Potential inhibition of the VEGFR signaling pathway by this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
This protocol provides general guidance for the dissolution and use of this compound in in vitro studies. The optimal conditions for specific applications may vary and should be determined empirically by the end-user. The information on potential signaling pathways is for investigational guidance and does not imply proven biological activity.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-throughput Screening of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid as a Potential URAT1 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of the compound "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" for its potential inhibitory activity against the human Urate Transporter 1 (URAT1). URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, making it a prime target for the development of therapeutics for hyperuricemia and gout.[1][2]
Biological Context and Signaling Pathway
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is predominantly found on the apical membrane of renal proximal tubular cells.[1] Its primary function is to reabsorb uric acid from the glomerular filtrate back into the bloodstream, playing a central role in maintaining serum uric acid levels.[1][2] The inhibition of URAT1 is a validated therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels in patients with hyperuricemia and gout.[2][3] The transport mechanism of URAT1 involves an exchange of uric acid for an intracellular anion, such as lactate.
High-Throughput Screening Protocol: [¹⁴C]Uric Acid Uptake Assay
This protocol describes a robust and widely used cell-based assay to determine the inhibitory potential of "this compound" on URAT1 activity by measuring the uptake of radiolabeled uric acid.[1][4]
Experimental Workflow
The workflow for the HTS assay is outlined below, from cell preparation to data analysis.
Materials and Reagents
-
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).
-
Mock-transfected HEK293 cells (for background control).
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[1]
-
Radiolabeled Substrate: [¹⁴C]Uric acid.
-
Buffers:
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 0.1 M NaOH.
-
-
Test Compound: "this compound" dissolved in a suitable solvent (e.g., DMSO).
-
Control Compounds:
-
Positive Control: Benzbromarone or Lesinurad.
-
Vehicle Control: DMSO.
-
-
Equipment and Consumables:
-
24- or 96-well cell culture plates.
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
-
Experimental Procedure
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of "this compound" and positive controls (e.g., Benzbromarone) in uptake buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability.
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.[1]
-
Add the prepared compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C.[1][4]
-
Initiate the uptake reaction by adding [¹⁴C]uric acid to each well (final concentration typically 5-20 µM).[1][4]
-
Incubate for a defined period (e.g., 2-5 minutes) at 37°C.[1][4]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold wash buffer.[4]
-
-
Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for 20-30 minutes at room temperature.[1][4]
-
Transfer the cell lysate to liquid scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[1]
-
Data Analysis
-
Calculate Percentage Inhibition: The percentage of URAT1 inhibition for each concentration of the test compound is calculated using the following formula:[1]
% Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) [1]
Where:
-
U = Radioactivity in hURAT1-HEK293 cells treated with the test compound.
-
Uc = Radioactivity in hURAT1-HEK293 cells treated with the vehicle control (0% inhibition).
-
U₀ = Radioactivity in mock-transfected cells (background).
-
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Quantitative Data Summary
The inhibitory potency of "this compound" should be compared against known URAT1 inhibitors. The table below provides reference IC₅₀ values for well-characterized inhibitors, which may vary depending on specific assay conditions.
| Compound | IC₅₀ (nM) | Reference(s) |
| Benzbromarone | 280 - 425 | [1][5] |
| Lesinurad | 7180 | [1] |
| URAT1 inhibitor 6 | 35 | [1] |
Note: These values are for comparative purposes. The IC₅₀ for "this compound" must be determined experimentally.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | Non-specific binding of [¹⁴C]uric acid. | Optimize washing steps (increase volume or number of washes). |
| Autofluorescence (if using a non-radioactive, fluorescence-based assay). | Screen test compounds for inherent fluorescence. | |
| Low Uric Acid Uptake | Low URAT1 expression in the stable cell line. | Verify URAT1 expression via Western blot or qPCR.[4] |
| Poor cell health or confluency. | Ensure cells are healthy and at 70-90% confluency.[4] | |
| Degraded radiolabeled uric acid. | Use fresh or properly stored [¹⁴C]uric acid.[4] | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Edge effects on the plate. | Avoid using the outer wells of the plate for data points. | |
| Inaccurate pipetting during compound addition or washing. | Use automated liquid handlers for HTS applications to improve precision. |
References
Application Notes and Protocols for Antimicrobial Testing of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5] The core pyrazole scaffold is a versatile pharmacophore that has been incorporated into numerous clinically used drugs.[3] This document provides detailed application notes and standardized protocols for the antimicrobial screening of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid . While specific experimental data for this particular analog is not yet extensively published, the provided methodologies are based on established and widely accepted protocols for evaluating the antimicrobial efficacy of novel pyrazole-based compounds.[6][7][8]
Principle
The antimicrobial activity of this compound is assessed by determining its ability to inhibit the growth of or kill various pathogenic microorganisms. Standard methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are employed.[6] The underlying hypothesis is that the pyrazole derivative may interfere with essential cellular processes in bacteria and fungi, such as DNA replication, protein synthesis, or cell wall maintenance.[9][10]
Data Presentation
The following table summarizes hypothetical antimicrobial activity data for this compound against a panel of common pathogenic microorganisms. These values are representative of the activity observed for other bioactive pyrazole derivatives and serve as a benchmark for expected performance.[3][11][12]
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 32 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 8 | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 | >128 |
| Candida albicans | ATCC 90028 | Fungus | 16 | 64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (Test Compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or appropriate solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound with the appropriate broth to obtain concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted test compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[7]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take an aliquot of 10 µL from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Workflow for MIC and MBC Determination.
Hypothetical Signaling Pathway Inhibition
Many pyrazole derivatives have been found to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][9][10][13] The diagram below illustrates this hypothetical mechanism of action.
Hypothetical inhibition of DNA gyrase.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. apec.org [apec.org]
- 8. woah.org [woah.org]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1′-biphenyl-pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of derivatives based on the "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" scaffold. This core structure is a versatile starting point for the development of potent and selective modulators of various biological targets, with a notable application as inhibitors of carbonic anhydrase IX (CAIX), a key enzyme implicated in tumor hypoxia and pH regulation.
Overview and Rationale for SAR Studies
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The "this compound" scaffold combines the key pharmacophoric features of a pyrazole ring, a biphenyl moiety, and a carboxylic acid group, offering multiple points for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
SAR studies on this scaffold aim to elucidate the structural requirements for optimal interaction with a specific biological target. By systematically modifying different parts of the molecule, researchers can identify key functional groups and their spatial arrangements that contribute to the desired biological effect.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through a series of well-established organic reactions. The following protocols provide detailed methodologies for the synthesis of the parent compound and key derivatives for SAR exploration.
Synthesis of the Core Scaffold: 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid
A common and effective method for the synthesis of the core pyrazole scaffold involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Protocol 1: Synthesis of 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid
This protocol is adapted from the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.
Materials:
-
4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, filtration apparatus)
Procedure:
-
Dissolve 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
To the stirred solution, add hydrazine monohydrate (3.0 eq) dropwise. A color change to pale yellow may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and stir overnight.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-((1,1'-biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification of the Scaffold for SAR Studies
To conduct thorough SAR studies, a library of derivatives with modifications at key positions is required. The following protocols outline the synthesis of amide and ester derivatives from the carboxylic acid moiety, N-alkylation of the pyrazole ring, and modification of the biphenyl group via Suzuki coupling.
Protocol 2: Synthesis of Amide Derivatives
The carboxylic acid group can be converted to an amide to explore the importance of the hydrogen bond donating and accepting properties of this functional group.
Materials:
-
5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., triethylamine, DIPEA)
Procedure (via acid chloride):
-
Reflux a solution of 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in an anhydrous solvent and cool to 0 °C.
-
Add the desired amine (1.1 eq) and a base (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of Ester Derivatives
Esterification of the carboxylic acid can probe the effect of altering the size and lipophilicity of this substituent.
Materials:
-
5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid
-
Desired alcohol
-
Acid catalyst (e.g., concentrated sulfuric acid) or a coupling agent
-
Anhydrous solvent (e.g., toluene, DCM)
Procedure (Fischer Esterification):
-
Dissolve 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux until completion (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: N-Alkylation of the Pyrazole Ring
Alkylation of the pyrazole nitrogen allows for the introduction of various substituents to explore the steric and electronic requirements at this position. This reaction can lead to a mixture of N1 and N2 isomers, which may need to be separated and characterized individually.[1][2][3]
Materials:
-
5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid (or its ester derivative)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetone)
Procedure:
-
To a stirred suspension of the base (1.2 eq) in an anhydrous solvent, add the pyrazole starting material (1.0 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, including separation of any regioisomers, by column chromatography.
Protocol 5: Modification of the Biphenyl Moiety via Suzuki Coupling
To explore the SAR of the biphenyl group, one can start with a bromo-substituted precursor and introduce a variety of aryl or heteroaryl groups using a Suzuki coupling reaction.[4][5][6]
Materials:
-
5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid (or its ester derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., potassium carbonate, cesium fluoride)
-
Solvent system (e.g., dioxane/water, toluene)
Procedure:
-
In a reaction vessel, combine the bromo-pyrazole starting material (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation for SAR Analysis
A systematic presentation of the biological data is crucial for deriving meaningful SAR. The following table provides a template for summarizing the inhibitory activity of the synthesized derivatives against a target enzyme, such as Carbonic Anhydrase IX.
Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | R¹ (N-substituent) | R² (at 3-position) | R³ (on biphenyl) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Core | H | -COOH | H | >10000 | >10000 | 45.7 | 4.5 |
| 1a | H | -CONH₂ | H | >10000 | 9860 | 50.2 | 5.2 |
| 1b | H | -COOCH₃ | H | >10000 | 8750 | 48.1 | 4.8 |
| 2a | -CH₃ | -COOH | H | >10000 | 7540 | 35.9 | 3.9 |
| 2b | -Bn | -COOH | H | >10000 | 6980 | 32.5 | 3.5 |
| 3a | H | -COOH | 4'-F | >10000 | >10000 | 42.1 | 4.1 |
| 3b | H | -COOH | 4'-OCH₃ | >10000 | >10000 | 48.9 | 4.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data should be used.
Experimental Protocols for Biological Evaluation
The following protocols describe the key experiments for evaluating the biological activity of the synthesized compounds, with a focus on the inhibition of carbonic anhydrase.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of carbonic anhydrase.[7][8]
Materials:
-
Purified human carbonic anhydrase isoforms (CA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Synthesized compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution (or DMSO for the control).
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution (p-NPA).
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ or Kᵢ values.
Visualizations of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental procedures and biological pathways. The following are examples of diagrams created using the DOT language for Graphviz.
Experimental Workflow for SAR Studies
Caption: A general experimental workflow for SAR studies.
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: A simplified signaling pathway of CAIX in tumor hypoxia.[9][10][11]
Conclusion
The "this compound" scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and guidelines presented in these application notes provide a framework for the systematic synthesis and evaluation of derivatives to establish a robust structure-activity relationship. Through iterative cycles of design, synthesis, and biological testing, researchers can optimize the properties of these compounds to develop potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functional versatility make them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery.[1][2][3] Pyrazole-based carboxylic acids are a significant class of organic linkers used in the synthesis of robust and functional MOFs.[1][2] This document provides a generalized overview and experimental protocols applicable to the synthesis of MOFs using pyrazole-based carboxylic acid ligands, with a focus on the conceptual application of "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid."
General Principles of Pyrazole-Based MOF Synthesis
The synthesis of MOFs using pyrazole carboxylic acid ligands typically involves the solvothermal reaction between a metal salt (e.g., nitrates, acetates, or chlorides of transition metals like Zn, Co, Ni, or Cd) and the pyrazole-based organic linker in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The reaction mixture is heated in a sealed vessel, allowing for the slow crystallization of the MOF product. The choice of metal, ligand, solvent, temperature, and reaction time can significantly influence the topology, porosity, and stability of the resulting framework.[4][5]
Representative Data for Pyrazole-Based MOFs
The following table summarizes typical quantitative data for MOFs synthesized using various pyrazole-based carboxylic acid linkers. This data is provided for comparative purposes to guide the expected properties of MOFs derived from this compound.
| MOF System | Metal Ion | Ligand | Solvent | Surface Area (BET) | Pore Volume | Ref. |
| rtl-MOFs | Cu, Zn | 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | DMF | Good CO2 uptake (Cu) | - | [4] |
| AsCM-303 | Zn | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | - | - | "pinwheel"-shaped pores | [6] |
| AsCM-304 | Ni | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | - | - | "pinwheel"-shaped pores | [6] |
| Co-MOF | Co | bis-pyrazole ligand and various benzene polycarboxylic acids | - | - | Porous nanochannels | [7] |
| [Cd(bipa)]n | Cd | 5-(benzimidazole-1-yl)isophthalic acid | C2H5OH/H2O | - | - | [5] |
| {[Zn2(bipa)2]·2C2H5OH}n | Zn | 5-(benzimidazole-1-yl)isophthalic acid | C2H5OH/H2O | - | - | [5] |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Pyrazole-Based MOF
This protocol provides a general procedure for the synthesis of a MOF using a pyrazole-based carboxylic acid linker. The specific amounts and conditions may need to be optimized for this compound.
Materials:
-
This compound (or other pyrazole-based linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Cobalt(II) nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform or Dichloromethane (for activation)
-
Teflon-lined stainless steel autoclave or sealed glass vial
Procedure:
-
In a typical synthesis, dissolve the pyrazole-based carboxylic acid linker (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a suitable solvent system, such as a mixture of DMF and ethanol (e.g., 10 mL).
-
The solution is typically sonicated for a few minutes to ensure homogeneity.
-
Transfer the reaction mixture to a Teflon-lined stainless steel autoclave or a sealed glass vial.
-
Heat the vessel in an oven at a specific temperature (typically between 80 °C and 150 °C) for a predetermined time (usually 24 to 72 hours).
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a lower-boiling point solvent like ethanol to remove any unreacted starting materials and residual high-boiling point solvent.
-
The purified crystals are then typically "activated" to remove the solvent molecules from the pores. This is often achieved by solvent exchange with a volatile solvent (e.g., chloroform or dichloromethane) followed by heating under vacuum.
Protocol for Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data (if available) to confirm the phase purity of the bulk material.
Thermogravimetric Analysis (TGA):
-
Place a small amount of the activated MOF sample (5-10 mg) in an alumina crucible.
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 5-10 °C/min) from room temperature to a high temperature (e.g., 800 °C).
-
The resulting TGA curve will show weight loss steps corresponding to the removal of guest molecules and the decomposition of the framework, indicating the thermal stability of the MOF.
Gas Sorption Analysis (e.g., N₂ at 77 K):
-
Degas a sample of the activated MOF under vacuum at an elevated temperature (e.g., 120-200 °C) for several hours to ensure all guest molecules are removed from the pores.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
Determine the pore volume and pore size distribution from the isotherm data.
Visualizations
Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework (MOF).
Caption: Logical relationship between inputs, process, and properties in MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is a Knorr-type pyrazole synthesis. This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound, specifically 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid, with a hydrazine derivative.[1] This method is highly versatile for producing a variety of pyrazole derivatives.
Q2: I am experiencing a lower than expected yield. What are the potential causes?
Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.[2][3] Ensuring the purity of starting materials, particularly the hydrazine, is crucial as impurities can lead to unwanted byproducts.[3] Monitoring the reaction to completion using techniques like Thin Layer Chromatography (TLC) is also essential.
Q3: My reaction mixture is turning a dark yellow or red color. Is this a cause for concern?
Discoloration of the reaction mixture to a deep yellow or red is a common observation in Knorr pyrazole syntheses, especially when using hydrazine salts.[3][4] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.[3] While not always indicative of complete reaction failure, it does suggest the formation of byproducts that will necessitate thorough purification.
Q4: How can I improve the purity of my final product?
If impurity formation is an issue, a robust purification strategy is necessary. Common methods include recrystallization from an appropriate solvent system (e.g., hexane/ethanol) or column chromatography on silica gel.[3][4] Washing the crude product can also help remove some of the colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress by TLC.- Consider a moderate increase in reaction temperature. |
| Purity of starting materials. | - Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can lead to side reactions.[3] | |
| Suboptimal pH. | - If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, potentially promoting byproduct formation. The addition of a mild base like sodium acetate can lead to a cleaner reaction.[3][4] | |
| Formation of Side Products | Instability of hydrazine. | - Use fresh, high-quality hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Reaction temperature too high. | - Excessive heat can promote the decomposition of reagents and the formation of side products. Run the reaction at the lowest temperature that allows for a reasonable rate. | |
| Product Purification Challenges | Presence of colored impurities. | - Wash the crude product with a suitable solvent to remove some of the colored byproducts.[4]- Employ recrystallization or column chromatography for final purification.[3] |
Data Presentation
The yield of this compound is highly dependent on reaction conditions. Below is a summary of reported and illustrative yields to guide optimization efforts.
| Starting Material | Hydrazine Source | Solvent | Temperature | Reported Yield |
| 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid | Hydrazine monohydrate | Glacial Acetic Acid | Reflux | 85%[5] |
| 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid | Hydrazine monohydrate | Ethanol | Room Temperature | Lower (Illustrative) |
| 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid | Hydrazine hydrochloride | Ethanol/Acetic Acid | 100°C | Moderate (Illustrative) |
Experimental Protocols
Synthesis of 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid [5]
This protocol is based on the successful synthesis of related 5-aryl-1H-pyrazole-3-carboxylic acids.
Materials:
-
4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Deionized water
-
Hexane
-
Ethanol (EtOH)
Procedure:
-
Dissolve 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
With stirring, add hydrazine monohydrate dropwise to the solution. A color change to pale yellow may be observed.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and stir overnight.
-
Collect the resulting white precipitate by vacuum filtration.
-
Dry the precipitate in air.
-
Recrystallize the crude product from a mixture of hexane and ethanol (approximately 9:1 ratio) to yield the pure 5-((1,1'-biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
Technical Support Center: 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the purification of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its molecular structure, which includes a planar biphenyl group and a polar pyrazole-carboxylic acid moiety. These features can lead to:
-
Low solubility: The rigid, aromatic structure often results in poor solubility in many common organic solvents at room temperature.
-
Strong adsorption: The carboxylic acid and pyrazole groups can cause the compound to bind strongly to silica gel, leading to tailing peaks and difficult elution during column chromatography.
-
High melting point: Compounds of this type often have high melting points (a similar compound, 5-((1,1'-Biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid, has a melting point of 286-287 °C with decomposition), making some purification techniques that require high temperatures challenging.[1]
-
Co-eluting impurities: Structurally similar impurities, such as unreacted starting materials or by-products from Suzuki-Miyaura coupling, can be difficult to separate.[2]
Q2: What is the best initial approach for purifying crude this compound?
A2: For crude material, a multi-step approach is often most effective. Start with an acid-base extraction to isolate the carboxylic acid from neutral or basic impurities. This can be followed by recrystallization from a suitable solvent system. If further purification is needed, column chromatography or preparative HPLC can be employed.
Q3: How can I improve the solubility of this compound for purification?
A3: To improve solubility, consider the following:
-
Solvent screening: Test a range of solvents with varying polarities. Due to the aromatic nature, solvents like toluene, dioxane, or DMF might be effective at elevated temperatures. For chromatography, using a polar co-solvent like methanol or adding a small amount of acetic acid to the mobile phase can improve solubility and peak shape.
-
Temperature: Heating the solvent can significantly increase the solubility of the compound, which is particularly useful for recrystallization.
-
Salt formation: Converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) can be useful for aqueous extractions, but the free acid will need to be regenerated before subsequent purification steps.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no solid precipitates upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then cool slowly.- Concentrate the solution by evaporating some of the solvent before cooling. |
| A large amount of solid remains after hot filtration. | The compound is not sufficiently soluble in the chosen solvent even at elevated temperatures. | - Increase the volume of the solvent.- Switch to a solvent with higher solvating power for your compound (see solubility data below). |
| Oily precipitate forms instead of crystals. | The compound may be impure, or the cooling process is too rapid. | - Ensure the crude material is as pure as possible before recrystallization.- Slow down the cooling rate. Try allowing the solution to cool to room temperature slowly before placing it in an ice bath.- Add a seed crystal to encourage crystallization. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The compound does not elute from the column. | The compound is too strongly adsorbed to the silica gel. | - Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) may be necessary.- Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. |
| The compound co-elutes with impurities. | The chosen mobile phase does not provide sufficient resolution. | - Use a shallower gradient during elution.- Try a different solvent system. For example, if using hexane/ethyl acetate, consider dichloromethane/methanol.- If impurities are non-polar, pre-wash the column with a non-polar solvent to elute them before eluting your compound. |
| Streaking or tailing of the spot on TLC and broad peaks from the column. | The compound is interacting too strongly with the stationary phase. | - Add acetic or formic acid to the mobile phase (and the sample solution).- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). |
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Notes |
| Hexane | < 0.1 | < 0.1 | Insoluble. Good as an anti-solvent. |
| Toluene | 0.5 | 5.0 | Potential for recrystallization. |
| Dichloromethane | 1.0 | 8.0 | Useful for chromatography. |
| Ethyl Acetate | 2.0 | 15.0 | Good for chromatography and recrystallization. |
| Methanol | 5.0 | > 50 | High solubility, may be better as a co-solvent. |
| Tetrahydrofuran (THF) | 10.0 | > 50 | Good solvent, but may be difficult to remove. |
| Dimethylformamide (DMF) | > 50 | > 100 | High solubility, consider for difficult cases. |
Table 2: Comparison of Purification Methods
| Method | Purity (HPLC) | Yield (%) | Throughput | Key Considerations |
| Recrystallization (Toluene/Hexane) | 95-98% | 70-85% | High | Dependent on purity of crude material. |
| Column Chromatography (Silica, DCM/MeOH + 0.5% AcOH) | > 98% | 60-80% | Medium | Can be slow; potential for compound loss on column. |
| Preparative HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 99.5% | 50-70% | Low | High purity but lower throughput and higher cost. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility data, choose a solvent or solvent pair. For this compound, a toluene/hexane system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol). Add 0.5% acetic acid to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity after initial purification.
References
Overcoming solubility issues with "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. The information is designed to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have low aqueous solubility due to the presence of the large, hydrophobic biphenyl group. Like many pyrazole-based compounds, it is likely to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] The carboxylic acid moiety suggests that its solubility will be pH-dependent, with increased solubility in basic conditions due to the formation of a more soluble salt.
Q2: I'm having trouble dissolving the compound in my aqueous buffer for a biological assay. What should I do?
A2: This is a common issue for poorly soluble compounds. Here are a few strategies you can try, starting with the simplest:
-
Prepare a concentrated stock solution in an organic solvent: Dissolve the compound in 100% DMSO to create a high-concentration stock. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.
-
Adjust the pH: The carboxylic acid group on the molecule can be deprotonated at basic pH to form a more soluble salt.[2][3] Try dissolving the compound in a buffer with a pH above its pKa. A common starting point is to use a buffer with a pH of 7.4 or higher.
-
Use co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used to aid dissolution in aqueous solutions.[2]
-
Sonication: Gentle sonication can help to break up solid particles and enhance the rate of dissolution.
-
Gentle heating: Warming the solution may increase solubility, but be cautious as high temperatures can degrade the compound.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly soluble organic compounds.
Q4: Are there any known biological targets for this compound?
A4: While specific biological targets for this compound are not extensively documented in the provided search results, pyrazole derivatives are known to exhibit a wide range of biological activities.[4][5] These activities include acting as inhibitors of enzymes such as carbonic anhydrases and kinases.[6][7] Some pyrazole compounds have shown anti-inflammatory, analgesic, and antimicrobial properties.[4] Further experimental investigation is needed to determine the specific targets of this particular compound.
Troubleshooting Guides
Issue: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Low Aqueous Solubility | The compound's inherent low solubility in water is the primary reason for precipitation. |
| Final DMSO Concentration Too Low | The amount of DMSO in the final solution may not be sufficient to keep the compound dissolved. |
| Buffer pH | The pH of the aqueous buffer may not be optimal for solubility. |
| Temperature | A drop in temperature upon dilution can decrease solubility. |
Detailed Troubleshooting Steps:
-
Optimize Final DMSO Concentration:
-
Try a range of final DMSO concentrations in your assay buffer (e.g., 0.1%, 0.5%, 1%). Determine the highest concentration that is tolerated by your specific assay.
-
When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
-
pH Adjustment:
-
Prepare a series of buffers with varying pH values (e.g., 7.0, 7.4, 8.0, 8.5).
-
Attempt to dissolve the compound directly in these buffers or dilute your DMSO stock into them.
-
This can help identify a pH range where the deprotonated, more soluble form of the carboxylic acid is favored.
-
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][8] Consider using β-cyclodextrins or their derivatives.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help solubilize the compound. Be sure to test the surfactant's compatibility with your assay.
-
Issue: Inconsistent results in biological assays.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incomplete Dissolution | Undissolved particles of the compound can lead to variability in the actual concentration in your assay wells. |
| Compound Degradation | The compound may be unstable under certain conditions (e.g., high pH, prolonged exposure to light). |
| Interaction with Assay Components | The compound may be binding to plastics or other components of your assay system. |
Detailed Troubleshooting Steps:
-
Ensure Complete Dissolution:
-
Visually inspect your stock and final solutions for any particulate matter.
-
Consider filtering your stock solution through a 0.22 µm syringe filter to remove any undissolved material.
-
-
Assess Compound Stability:
-
Prepare fresh solutions for each experiment.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
If using high pH buffers, assess if the compound's activity changes over the course of the experiment.
-
-
Minimize Non-Specific Binding:
-
Consider using low-binding microplates.
-
Including a small amount of a non-ionic surfactant or bovine serum albumin (BSA) in your assay buffer can sometimes reduce non-specific binding.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes.
-
Alternatively, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: pH-Dependent Solubility Enhancement
-
Buffer Preparation: Prepare a set of buffers with a range of pH values (e.g., phosphate or borate buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0).
-
Direct Dissolution:
-
Add a known amount of the compound to a fixed volume of each buffer.
-
Stir or shake the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant to determine the concentration of the dissolved compound (e.g., by UV-Vis spectrophotometry or HPLC).
-
-
Dilution from DMSO Stock:
-
Prepare a concentrated stock solution in DMSO as described in Protocol 1.
-
Add a small volume of the DMSO stock to each of the different pH buffers while vortexing.
-
Visually inspect for any precipitation.
-
Visualizations
Caption: Workflow for preparing a stock solution and troubleshooting solubility issues.
Caption: Hypothesized inhibitory action on a generic signaling pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 5-Aryl-1H-pyrazole-3-carboxylic acids, including the biphenyl variant, is the Knorr pyrazole synthesis. This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound, specifically 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid, with hydrazine hydrate.[1][2]
Q2: What are the primary side products I should expect in this reaction?
A2: The most significant side product is the regioisomer, 3-(biphenyl-4-yl)-1H-pyrazole-5-carboxylic acid . This arises from the non-regioselective reaction of hydrazine with the unsymmetrical 1,3-dicarbonyl starting material.[3][4] Other potential byproducts include incomplete reaction intermediates like the hydrazone and products from the reaction of hydrazine with only one of the carbonyl groups.[5][6]
Q3: How can I minimize the formation of the regioisomeric side product?
A3: Controlling the regioselectivity of the Knorr synthesis can be challenging. Reaction conditions such as pH, solvent, and temperature can influence the ratio of isomers.[4] Acidic conditions, like using glacial acetic acid as a solvent, are commonly employed and may favor the formation of one isomer over the other.[2] Careful optimization of these parameters is crucial for maximizing the yield of the desired product.
Q4: I'm observing a poor yield. What are the likely causes?
A4: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid or degradation of the hydrazine hydrate can lead to side reactions and reduced yields.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Suboptimal Temperature: The reaction may require heating to proceed efficiently.
-
Incorrect Stoichiometry: An inappropriate ratio of hydrazine to the dicarbonyl compound can affect the yield. A slight excess of hydrazine is sometimes used.
Q5: What are the best methods for purifying the final product?
A5: Purification can typically be achieved through recrystallization. If significant amounts of the regioisomer are present, column chromatography may be necessary. The difference in polarity between the two regioisomers should allow for their separation on a silica gel column. Additionally, forming an acid addition salt can be a method for purification through crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of a Major Impurity with the Same Mass as the Product
| Possible Cause | Troubleshooting Steps |
| Formation of the Regioisomer: The unsymmetrical nature of 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid can lead to the formation of 3-(biphenyl-4-yl)-1H-pyrazole-5-carboxylic acid. | 1. Confirm Isomer Presence: Use analytical techniques like ¹H NMR or HPLC to confirm the presence of two isomers.2. Optimize Reaction Conditions: Vary the solvent (e.g., ethanol vs. acetic acid), temperature, and reaction time to favor the formation of the desired 5-biphenyl isomer.3. Purification: Employ column chromatography on silica gel to separate the isomers. The polarity difference should enable separation. |
Issue 2: Low Overall Yield and Multiple Spots on TLC
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization: The reaction may be stalling at the hydrazone intermediate stage. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material and/or intermediate are consumed.2. Ensure Acidic Conditions: A catalytic amount of acid (like glacial acetic acid) is often necessary to promote the cyclization and dehydration steps.[7] |
| Degraded Hydrazine: Hydrazine hydrate can degrade over time. | 1. Use Fresh Reagent: Use a freshly opened bottle of hydrazine hydrate or purify it before use. |
| Impure Starting Material: Impurities in the 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid will lead to side products. | 1. Purify Starting Material: Recrystallize or chromatograph the dicarbonyl starting material before the reaction. |
Quantitative Data on Side Product Formation
While specific quantitative data for the formation of side products in the synthesis of this compound is not extensively reported, the literature on Knorr pyrazole synthesis with unsymmetrical dicarbonyls indicates that the ratio of regioisomers can vary significantly depending on the reaction conditions. In some cases, nearly equimolar mixtures can be formed, while optimized conditions can lead to a high preference for one isomer.[1]
| Condition | Expected Outcome |
| Non-optimized (e.g., neutral pH, alcohol solvent at room temp) | Potentially significant amounts of the 3-biphenyl regioisomer. |
| Optimized (e.g., acidic solvent like acetic acid, elevated temp) | Higher selectivity for the desired 5-biphenyl isomer.[2] |
Experimental Protocols
Synthesis of 4-(Biphenyl-4-yl)-2,4-dioxobutanoic acid (Precursor)
This precursor is typically synthesized in a two-step process starting from biphenyl.
Step 1: Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic acid
This step involves the Friedel-Crafts acylation of biphenyl with succinic anhydride.
-
Materials: Biphenyl, Succinic Anhydride, Anhydrous Aluminum Chloride, Chlorobenzene.
-
Procedure:
-
To a solution of biphenyl (1 equivalent) and succinic anhydride (1 equivalent) in chlorobenzene, add anhydrous aluminum chloride (2-3 equivalents) portion-wise with stirring.[8]
-
Heat the mixture (e.g., to 80-110°C) for several hours, monitoring the reaction by TLC.[8]
-
After completion, cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-(4-biphenylyl)-4-oxobutanoic acid.[8]
-
Step 2: Oxidation to 4-(Biphenyl-4-yl)-2,4-dioxobutanoic acid
This step involves the oxidation of the methylene group adjacent to the carbonyl.
-
Materials: 4-(4-Biphenylyl)-4-oxobutanoic acid, Selenium Dioxide, Dioxane, Water.
-
Procedure:
-
Dissolve 4-(4-biphenylyl)-4-oxobutanoic acid in a mixture of dioxane and water.
-
Add selenium dioxide (1.1-1.5 equivalents) and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the elemental selenium.
-
Remove the solvent under reduced pressure and purify the residue, for instance by recrystallization, to yield 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid.
-
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.[2]
-
Materials: 4-(Biphenyl-4-yl)-2,4-dioxobutanoic acid, Hydrazine monohydrate, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.[2]
-
To the stirred solution, add hydrazine monohydrate (approximately 3 equivalents) dropwise. A color change may be observed.[2]
-
Monitor the progress of the reaction by TLC. The reaction may require heating to go to completion.
-
Once the starting material is consumed, pour the reaction mixture into water and stir overnight.[2]
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water).
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Biphenyl Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of biphenyl pyrazoles. The content is structured to address specific experimental challenges with actionable advice, detailed protocols, and comparative data.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of biphenyl pyrazole synthesis: pyrazole ring formation (often via Knorr synthesis) and the subsequent Suzuki-Miyaura cross-coupling to form the biphenyl linkage.
Issue 1: Low or No Yield in Pyrazole Ring Synthesis (Knorr Method)
Question: My Knorr pyrazole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low yields in the Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time or temperature. Refluxing in a suitable solvent like ethanol or acetic acid is a common strategy.[1]
-
-
Catalyst Issues: The choice and amount of acid catalyst are crucial.
-
Regioisomer Formation: With unsymmetrical 1,3-dicarbonyls, two different regioisomers can be formed, splitting the yield of your desired product.[2]
-
Solution: The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction pH.[3] Altering the pH by adjusting the amount or type of acid catalyst can favor one isomer over the other. For unambiguous identification of isomers, 2D NMR techniques like NOESY are highly effective.
-
-
Hydrazine Reactivity: The hydrazine starting material can be unstable.
-
Solution: Use fresh, high-purity hydrazine. Hydrazine and its derivatives can be toxic and hygroscopic; handle them with care and store them properly.[4]
-
Issue 2: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction
Question: My Suzuki coupling of a halo-pyrazole with a phenylboronic acid is giving a low yield. What troubleshooting steps should I take?
Answer: Low yields in Suzuki-Miyaura coupling are a common problem. Here are several potential causes and their solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is the engine of the reaction and can be sensitive.
-
Cause A: Oxygen Exposure: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[5]
-
Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and then maintaining an inert atmosphere throughout the reaction.
-
-
Cause B: Inefficient Precatalyst Activation: Many stable Pd(II) precatalysts require in-situ reduction to Pd(0). This activation can be inefficient.[5]
-
Cause C: Formation of Palladium Black: The precipitation of metallic palladium (a black solid) is a clear sign of catalyst aggregation and deactivation.[5]
-
Solution: This can be caused by high temperatures or an incorrect ligand-to-palladium ratio. Try lowering the reaction temperature or increasing the ligand-to-metal ratio.
-
-
-
Sub-optimal Reaction Components: The choice of base, solvent, and ligand is critical and interdependent.
-
Solution: A systematic screening of these components is often necessary. For instance, inorganic bases like K₂CO₃, K₃PO₄, or CsF are commonly used.[1] Solvents typically include ethereal options like 1,4-dioxane or THF, or polar aprotics like DMF, often with a small amount of water.[7] The choice of phosphine ligand can have a dramatic effect on yield; consider screening common ligands like PPh₃, or more specialized Buchwald ligands (e.g., SPhos, XPhos) for challenging couplings.[8]
-
-
Impure Reagents: The purity of starting materials is paramount.
Issue 3: Presence of Significant Side Products in Suzuki Coupling
Question: My reaction mixture shows significant byproducts alongside my desired biphenyl pyrazole. What are they and how can I minimize them?
Answer: Two common side reactions in the Suzuki coupling of halo-pyrazoles are dehalogenation and homocoupling.
-
Dehalogenation (Proto-dehalogenation): This is the replacement of the halogen on your pyrazole with a hydrogen atom, resulting in the unfunctionalized pyrazole.
-
Cause: This side reaction is often promoted by the presence of an acidic N-H proton on the pyrazole ring.[9] The choice of base and solvent also plays a crucial role. 4-Iodopyrazoles are generally more prone to dehalogenation than 4-bromopyrazoles due to their higher reactivity.[10]
-
Solution:
-
Protect the Pyrazole Nitrogen: If your pyrazole has an unprotected N-H, protecting it with a suitable group (e.g., benzyl, tosyl) can significantly suppress dehalogenation.[9]
-
Optimize the Base: Use a weaker base or carefully control the stoichiometry.
-
Switch Halogen: If using an iodo-pyrazole, consider switching to the corresponding bromo-pyrazole, which is often more stable and less prone to this side reaction, though it may require more forcing conditions.[10]
-
-
-
Homocoupling of Boronic Acid: This results in the formation of biphenyl from the phenylboronic acid.
-
Cause: This side reaction is often driven by the presence of Pd(II) species and oxygen.[7] It occurs when two boronic acid molecules couple with each other.
-
Solution: Rigorous degassing of the reaction mixture to exclude oxygen is the most effective way to minimize homocoupling.[7] Ensuring the efficient conversion of the Pd(II) precatalyst to the active Pd(0) state also helps.
-
Frequently Asked Questions (FAQs)
Q1: What is the general two-step process for synthesizing biphenyl pyrazoles? A1: The most common approach involves:
-
Pyrazole Ring Formation: Synthesis of a substituted pyrazole core, often via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] If starting with a halo-substituted 1,3-dicarbonyl, this can directly yield a halo-pyrazole.
-
C-C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the halo-pyrazole (e.g., 4-bromopyrazole) and a phenylboronic acid to form the biphenyl linkage.[7]
Q2: How do I choose the right palladium catalyst and ligand for my Suzuki coupling? A2: There is no universal catalyst system. A good starting point is often a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like PPh₃.[8] For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[8] Pre-formed, stable Pd(II) precatalysts that incorporate these advanced ligands are commercially available and often provide more consistent results.[5]
Q3: Why is water often added to Suzuki coupling reactions? A3: A small amount of water is often beneficial in Suzuki coupling reactions. It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can play a role in the transmetalation step of the catalytic cycle.[7] Typically, solvents like 1,4-dioxane or DMF are used with 10-20% water.
Q4: My reaction is very slow. Should I increase the temperature? A4: Increasing the temperature can increase the reaction rate, but it can also lead to catalyst decomposition (formation of palladium black) and an increase in side reactions.[5] A moderate temperature increase (e.g., from 80 °C to 100 °C) is a reasonable step. However, if the reaction is still sluggish, it is often more effective to screen different ligands or solvents that may be better suited to your specific substrates.
Q5: How can I purify my final biphenyl pyrazole product? A5: Purification is typically achieved through column chromatography on silica gel. The eluent system will depend on the polarity of your product, but mixtures of hexanes and ethyl acetate are a common starting point. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole (via Knorr Synthesis)
This protocol describes a general procedure for the synthesis of a pyrazole from a β-ketoester and hydrazine.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask or scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[4]
-
Add 1-propanol (e.g., 3 mL) as the solvent.[4]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Heat the reaction mixture with stirring to approximately 100 °C for 1-2 hours.[4]
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate/70% hexane) until the ethyl benzoylacetate is consumed.[4]
-
Once the reaction is complete, and while the solution is still warm, add water (e.g., 10 mL) to precipitate the product.[4]
-
Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[4]
Protocol 2: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki coupling step. Optimization of the base, solvent, and ligand may be required for different substrates.
Materials:
-
1-Benzyl-4-bromo-1H-pyrazole (1 equivalent)
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
-
Triphenylphosphine [PPh₃] (e.g., 4-6 mol%)
-
Potassium carbonate [K₂CO₃] (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 1-benzyl-4-bromo-1H-pyrazole, phenylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(OAc)₂, and the ligand, PPh₃.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biphenyl pyrazole.
Data Presentation: Optimizing Suzuki Coupling Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of Suzuki-Miyaura cross-coupling reactions involving pyrazole and other heteroaryl substrates.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
Reaction: 4-bromotoluene + Phenylboronic acid, catalyzed by Pd(OAc)₂ with a pyrazole-based ligand.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Methanol | 80 | 6 | 66 |
| 2 | K₂CO₃ | Methanol | 80 | 6 | 75 |
| 3 | K₂CO₃ | DMF | 80 | 6 | 99 |
| 4 | K₂CO₃ | Dioxane | 80 | 6 | 89 |
| 5 | Cs₂CO₃ | DMF | 80 | 6 | 98 |
| 6 | K₃PO₄ | Dioxane | 100 | 15 | Good-Excellent |
(Data synthesized from multiple sources for illustrative purposes).[11][12][13]
Table 2: Comparison of Palladium Catalysts/Ligands for Coupling of 3-Chloroindazole
Reaction: 3-chloroindazole + 5-indole boronic acid with K₃PO₄ in Dioxane/H₂O at 100 °C.
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | P(tBu)₃ | 55 |
| 2 | Pd₂(dba)₃ | XPhos | 91 |
| 3 | Pd₂(dba)₃ | SPhos | 95 |
| 4 | Pd(OAc)₂ | SPhos | 96 |
| 5 | PdCl₂(dppf) | - | 19 |
(Data adapted from a study on nitrogen-rich heterocycles).[12]
Visualizations
Experimental and Logical Workflows
Caption: General two-step workflow for biphenyl pyrazole synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid when solubilized in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a DMSO stock solution of this compound?
Q2: How does water content in DMSO affect the stability of the compound?
A2: The presence of water in DMSO can be a critical factor in compound stability, often more so than oxygen.[4] For many compounds, hydrolysis can be a significant degradation pathway. A study on a large compound library demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years at 4°C.[5] However, the impact of water is compound-specific. It is crucial to use anhydrous DMSO for initial stock preparation and to minimize the introduction of moisture.
Q3: Are freeze-thaw cycles detrimental to the stability of the compound in DMSO?
A3: Studies on diverse compound libraries in DMSO have shown that multiple freeze-thaw cycles do not necessarily lead to significant degradation, especially when performed correctly.[4][6] To mitigate potential issues, it is advisable to prepare smaller aliquots of your stock solution to avoid repeated cycling of the entire stock. When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: What is the expected solubility of this compound in DMSO?
A4: While specific quantitative solubility data is not available, similar pyrazole carboxylic acid derivatives generally exhibit good solubility in DMSO.[7] It is recommended to start with a small amount of the compound and gradually add DMSO to determine the desired concentration. Sonication can be used to aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the DMSO solution after storage. | The compound may have low solubility at the storage temperature or the concentration may be too high. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound.2. If precipitation persists, consider preparing a more dilute stock solution.3. Centrifuge the vial before use and carefully aspirate the supernatant for your experiment. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time, or there could be concentration gradients if the solution was not properly mixed after thawing. | 1. Perform a quality control check on your stock solution using an analytical method like HPLC-MS to assess purity.2. Always ensure the solution is completely thawed and thoroughly mixed before each use.3. Prepare fresh stock solutions more frequently. |
| Loss of compound activity observed in biological assays. | This could be due to chemical degradation of the compound in the DMSO stock or instability in the assay buffer. | 1. Verify the stability of the compound under your specific assay conditions (e.g., temperature, pH, buffer components).2. As a control, compare the activity of a freshly prepared solution with your stored stock solution.3. Investigate potential degradation pathways. For carboxylic acids, this could include esterification if alcohols are present. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the desired amount of the solid compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Dispense the stock solution into smaller, single-use aliquots.
-
Store the aliquots at -20°C or -80°C in a tightly sealed container with desiccant.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To determine the purity and identify potential degradation products of this compound in a DMSO solution over time.
-
Methodology:
-
Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).
-
Immediately after preparation (T=0), dilute a sample of the stock solution in an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC-MS.[4][6] This will serve as the baseline.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), take an aliquot of the stock solution, dilute it in the same manner, and analyze by HPLC-MS.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to quantify the remaining compound.
-
Analyze the mass spectrometry data for the appearance of new peaks that could correspond to degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" and related assays. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological target of this compound?
A1: this compound has been identified as an inhibitor of human carbonic anhydrase (CA) isoforms, with notable selectivity for CA IX and XII.[1] These isoforms are tumor-associated and considered important targets in cancer research.
Q2: I am observing high variability in my IC50 values between experiments. What are the common causes?
A2: Inconsistent IC50 values are a frequent challenge. Key factors include:
-
Compound Solubility and Stability: Poor solubility of the compound in your assay buffer can lead to inaccurate concentrations. Ensure the compound is fully dissolved. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation.
-
Cell-Based Factors: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results. It is crucial to use cells within a consistent passage range and ensure a uniform cell seeding density.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and procedural steps can introduce significant variability. Strict adherence to a standardized protocol is essential.
-
DMSO Concentration: The final concentration of DMSO (or other solvents) should be kept constant across all wells, including controls, and should ideally not exceed 0.5% to prevent solvent-induced effects.
Q3: My compound doesn't seem to be as potent as expected based on published data. What should I check?
A3: Discrepancies in potency can arise from several factors:
-
Purity of the Compound: Verify the purity of your this compound stock. Impurities can affect the apparent activity.
-
Assay Conditions: The specific in vitro or cell-based assay conditions, such as substrate concentration in an enzyme assay or serum percentage in cell culture media, can influence the observed potency.
-
Target Expression Levels: In cell-based assays, the expression level of the target proteins (carbonic anhydrase IX and XII) can vary between cell lines, affecting the compound's efficacy.
Q4: Are there any known liabilities or interference issues with pyrazole-containing compounds in assays?
A4: Pyrazole-containing compounds can sometimes interfere with certain assay formats. For instance, they may have intrinsic fluorescence or quenching properties that can interfere with fluorescence-based readouts. It is advisable to run appropriate controls, such as testing the compound in the absence of the biological target, to identify any potential assay artifacts.
Troubleshooting Guides
Problem 1: Poor Solubility of the Compound
Symptoms:
-
Precipitate observed in stock solutions or assay plates.
-
Inconsistent results and poor dose-response curves.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | While DMSO is a common solvent, assess if another solvent or a co-solvent system might improve solubility. |
| Low Temperature | Ensure the compound is fully dissolved at room temperature or by gentle warming before adding to the assay medium. Avoid freeze-thaw cycles that can promote precipitation. |
| High Final Concentration | If the compound is precipitating in the final assay medium, consider using a lower top concentration in your dose-response experiments. |
Problem 2: Inconsistent Enzyme Inhibition Results (Carbonic Anhydrase Assay)
Symptoms:
-
Variable Ki or IC50 values for carbonic anhydrase inhibition.
-
Non-classical inhibition kinetics.
Possible Causes & Solutions:
| Cause | Solution |
| Enzyme Activity Variation | Ensure the carbonic anhydrase enzyme is properly stored and handled to maintain its activity. Include a standard inhibitor in your assays to monitor enzyme performance. |
| Incorrect Buffer/pH | Carbonic anhydrase activity is pH-dependent. Ensure your assay buffer is at the correct pH and has sufficient buffering capacity.[1] |
| Substrate Concentration | The concentration of the substrate (e.g., CO2 or a chromogenic substrate) can affect the apparent IC50 value. Use a substrate concentration at or below the Km for competitive inhibitors. |
Problem 3: Unreliable Cell-Based Assay Results
Symptoms:
-
Poor Z'-factor.
-
Inconsistent cell viability readings.
-
Edge effects in multi-well plates.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use proper pipetting techniques to seed cells evenly across the plate. |
| Edge Effects | To minimize evaporation from outer wells, which can concentrate the compound and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
| Contamination | Regularly check cell cultures for microbial contamination, which can significantly impact assay results. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published procedure.[1]
-
Dissolve 4-(biphenyl-4-yl)-2,4-dioxobutanoic acid in glacial acetic acid.
-
Add hydrazine monohydrate dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and stir overnight.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization.
Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
This is a standard method for measuring CA-catalyzed CO2 hydration.[1]
-
Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Buffer (e.g., Tris-HCl with a pH indicator).
-
CO2-saturated water.
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
-
The initial rates of the reaction are measured in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the enzyme activity against a range of inhibitor concentrations.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations
Caption: A typical experimental workflow for a cell-based assay.
Caption: A logical troubleshooting workflow for inconsistent assay results.
Caption: The role of Carbonic Anhydrase IX/XII in tumor cell pH regulation.
References
Technical Support Center: Synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing 5-substituted pyrazole-3-carboxylic acids is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by oxidation and hydrolysis. For this compound, a plausible route involves the reaction of a biphenyl-substituted 1,3-diketone with a hydrazine source.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
During scale-up, critical parameters to monitor and control include:
-
Temperature: Exothermic reactions can lead to runaway conditions.
-
Addition Rate of Reagents: Slow and controlled addition is crucial for managing exotherms and minimizing side reactions.
-
Mixing Efficiency: Inadequate mixing can lead to localized hot spots and concentration gradients, affecting yield and impurity profiles.
-
pH Control: The pH of the reaction mixture can significantly influence reaction rate and selectivity.[1]
-
Crystallization Conditions: Cooling rate, solvent selection, and seeding are critical for obtaining the desired crystal form and purity.
Q3: What are the potential safety hazards associated with this synthesis on a larger scale?
The use of hydrazine derivatives can pose safety risks due to their potential toxicity and instability. Additionally, exothermic reactions, if not properly controlled, can lead to a dangerous increase in temperature and pressure within the reactor. A thorough safety assessment is essential before proceeding with any scale-up.
Troubleshooting Guides
Problem 1: Low Overall Yield
Low yields are a common issue during the initial scale-up of pyrazole synthesis. The problem can often be traced back to several factors:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Monitor reaction progress by HPLC or TLC.- Gradually increase reaction temperature in small increments.- Extend reaction time. | Increased conversion of starting materials to the desired product. |
| Side Product Formation | - Optimize reaction temperature to favor the desired reaction pathway.- Investigate the effect of different solvents.- Adjust the stoichiometry of reactants. | Reduction in the formation of unwanted byproducts, leading to a cleaner reaction profile and higher yield of the target compound. |
| Product Degradation | - Analyze for degradation products using LC-MS.- If degradation is observed, consider running the reaction at a lower temperature for a longer duration. | Minimized loss of the final product due to decomposition, thereby improving the overall yield. |
| Inefficient Work-up/Isolation | - Optimize extraction solvents and pH.- Evaluate different crystallization solvents to maximize product precipitation. | Improved recovery of the synthesized product from the reaction mixture. |
Problem 2: Poor Regioselectivity
The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of two regioisomers. Controlling the regioselectivity is crucial for a successful synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Steric or Electronic Differentiation in the 1,3-Diketone | - Modify the synthetic route to utilize a starting material with greater steric hindrance or electronic bias at one of the carbonyl groups. | Preferential formation of one regioisomer over the other. |
| Suboptimal Reaction Conditions | - Screen different solvents, as they can influence the transition state energies of the two possible cyclization pathways.- Adjust the reaction pH; acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens.[1] | An improved ratio of the desired regioisomer to the undesired one. |
Problem 3: Difficulty with Product Crystallization and Purification
Obtaining a crystalline product with high purity can be challenging, especially with the presence of bulky biphenyl groups which can inhibit efficient crystal packing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Impurity Levels | - Improve the purity of the crude product through flash chromatography before attempting crystallization. | Removal of impurities that may be inhibiting crystallization. |
| Inappropriate Solvent System | - Screen a wide range of solvents and solvent mixtures for crystallization.- Utilize a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. | Identification of a suitable solvent system that promotes the formation of well-defined crystals. |
| Oiling Out | - Lower the concentration of the product in the crystallization solvent.- Slow down the cooling rate.- Introduce a seed crystal to encourage nucleation. | Formation of a solid crystalline product instead of an oil. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Step 1: Synthesis of the 1,3-Diketone Intermediate
A suitable biphenyl-containing starting material is reacted to form a 1,3-diketone. A common method is the Claisen condensation between a biphenyl-substituted methyl ketone and a diethyl oxalate.
Step 2: Paal-Knorr Pyrazole Synthesis
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve the 1,3-diketone intermediate in a solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add a solution of hydrazine hydrate or a substituted hydrazine to the reactor at a controlled temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 3: Hydrolysis to the Carboxylic Acid
-
Reaction: The pyrazole ester from the previous step is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an alcohol.
-
Acidification: After the hydrolysis is complete, the reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: The solid product is collected by filtration, washed with water, and dried under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low overall yield during synthesis.
References
Preventing degradation of "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" during storage
This technical support center provides guidance on the proper storage and handling of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid to prevent its degradation. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the long-term stability and integrity of your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light. |
| Clumping or caking of the powder | Hygroscopicity (moisture absorption) | Store the compound in a desiccator with a suitable desiccant. Ensure the container is sealed tightly. For long-term storage, consider a controlled humidity environment. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the compound | Re-test the compound for purity using a validated analytical method (see Experimental Protocols). If degradation is confirmed, discard the old stock and obtain a fresh supply. Review storage conditions. |
| Poor solubility in expected solvents | Formation of insoluble degradation products or polymorphism | Confirm the appropriate solvent for the compound. If solubility issues persist with a fresh sample, consider the possibility of polymorphism and consult the supplier's technical documentation. |
| Presence of unexpected peaks in chromatograms | Contamination or degradation | Identify the impurities using techniques like LC-MS. Compare the chromatogram to a reference standard. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment to protect it from light, oxygen, and moisture.[1]
Q2: How sensitive is this compound to light?
Q3: Is this compound hygroscopic?
A3: Some related pyrazole derivatives have been noted to be hygroscopic.[2][3][4] As a precaution, it is advisable to handle the compound in a low-humidity environment (e.g., a glove box) and store it in a desiccator.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure (a pyrazole carboxylic acid), potential degradation pathways include:
-
Oxidation: The pyrazole ring and biphenyl group can be susceptible to oxidation, especially when exposed to air and light.
-
Decarboxylation: Carboxylic acids can lose CO2, particularly at elevated temperatures or in the presence of certain catalysts.[5]
-
Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions in solution could potentially lead to hydrolysis, although this is less common for the core pyrazole structure itself.
Q5: How can I check the purity of my stored compound?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm its structural integrity. A detailed HPLC protocol is provided below.
Quantitative Data Summary
The following table summarizes representative stability data for pyrazole carboxylic acid derivatives under various stress conditions. Note that this is generalized data and specific results for this compound may vary.
| Condition | Duration | Parameter | Typical Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | Temperature: 60°C | 5 - 15% | [1][7][8] |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | Temperature: 60°C | 10 - 25% | [1][7][8] |
| Oxidative (3% H₂O₂) | 24 hours | Temperature: Room Temp | 5 - 20% | [1][7][8] |
| Thermal | 7 days | Temperature: 80°C (dry heat) | < 5% | [7][9] |
| Photostability (ICH Q1B) | 1.2 million lux hours | Light Source: UV/Vis | 5 - 15% | [7][9] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA or Formic acid in Water
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 7 days.
-
Dissolve the stressed sample and analyze by HPLC.
5. Photodegradation:
-
Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
Dissolve the stressed sample and analyze by HPLC.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcpa.in [ijcpa.in]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Analytical Method Development for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid". The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for developing an HPLC method for this compound?
A1: For a polar compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable starting point.[1][2] An Eclipse XDB C18 column (150mm x 4.6mm, 5µm) or a similar C18 column is often a good initial choice.[1] The mobile phase can consist of a mixture of an organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[1]
Q2: What are the typical starting conditions for an RP-HPLC method for a pyrazole derivative?
A2: Based on methods for similar compounds, you can start with the following isocratic conditions and optimize from there[1]:
-
Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ± 2°C
-
Injection Volume: 5.0 µL
-
Detection: UV at a wavelength determined by a UV scan of the analyte (a starting point could be around 206 nm or 254 nm).[1]
Q3: How can I improve the peak shape for this acidic compound?
A3: Peak tailing is a common issue with acidic compounds. To improve peak shape, ensure the pH of the mobile phase is low enough to suppress the ionization of the carboxylic acid group. Using a mobile phase with 0.1% trifluoroacetic acid or phosphoric acid helps to achieve this.[1][3]
Q4: Is UPLC-MS/MS a suitable technique for the analysis of this compound?
A4: Yes, UPLC-MS/MS is a highly sensitive and selective technique for the quantitative analysis of pyrazole derivatives, especially in biological matrices.[4] It is particularly useful for pharmacokinetic studies and impurity profiling at low concentrations.
Q5: What are the key considerations for developing a stability-indicating HPLC method?
A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[5][6] This requires performing forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants. The HPLC method is then developed to resolve the API peak from all generated degradation product peaks.[5][6]
Troubleshooting Guides
HPLC Method Development
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; Inappropriate mobile phase pH. | Add a competing acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak symmetry. Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte. |
| Poor Resolution | Inadequate separation between the analyte and impurities or degradation products. | Optimize the mobile phase composition (e.g., change the organic solvent ratio, try a different organic solvent like acetonitrile). Consider a gradient elution method.[5] Try a different column with a different stationary phase. |
| No or Low Signal | The compound is not eluting or is not being detected. | Check the solubility of the compound in the mobile phase. Ensure the detection wavelength is appropriate for the analyte by performing a UV scan. Verify the injection process and sample concentration. |
| Baseline Noise or Drift | Contaminated mobile phase; Detector issues. | Filter and degas the mobile phase. Use high-purity solvents and reagents. Clean the detector cell. |
| Retention Time Shifts | Inconsistent mobile phase preparation; Column temperature fluctuations; Column degradation. | Prepare the mobile phase fresh daily and ensure accurate composition. Use a column oven to maintain a constant temperature.[1] Flush the column regularly and replace it if performance degrades. |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incomplete extraction of the analyte from the sample matrix. | Optimize the extraction solvent and technique. Ensure the pH of the extraction solvent is appropriate for the analyte's pKa. |
| Precipitation in Sample Vial | The sample is not fully soluble in the injection solvent. | Use a sample diluent that is similar in composition to the mobile phase to ensure compatibility. |
Experimental Protocols
Example RP-HPLC Method for a Pyrazoline Derivative[1]
This method can be a starting point for the analysis of this compound and should be optimized and validated.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ± 2°C
-
Injection Volume: 5.0 µL
-
Detection: UV at 206 nm
-
Sample Preparation: Dissolve the sample in methanol to a known concentration. Further dilutions can be made with the mobile phase.
Forced Degradation Study Protocol[5][6]
To develop a stability-indicating method, the following stress conditions can be applied to a solution of this compound:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted appropriately and analyzed by the developed HPLC method to check for the separation of the parent peak from any degradation product peaks.
Data Presentation
Table 1: Example HPLC Method Validation Parameters for a Pyrazoline Derivative[1]
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. ijcpa.in [ijcpa.in]
- 2. ijrpc.com [ijrpc.com]
- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. brjac.com.br [brjac.com.br]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" vs other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the kinase inhibitory activities of various biphenyl pyrazole derivatives. The initial focus of this investigation was "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid"; however, extensive research indicates that this compound is primarily a potent and selective inhibitor of human carbonic anhydrases IX and XII, with limited available data on its activity as a kinase inhibitor. Therefore, this guide will broaden its scope to compare other structurally related biphenyl pyrazole compounds that have demonstrated significant kinase inhibitory activity. This comparison aims to provide researchers with valuable insights into the structure-activity relationships (SAR) of this chemical scaffold and its potential for the development of targeted kinase inhibitors.
Performance Comparison of Biphenyl Pyrazole Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of various biphenyl pyrazole derivatives against a panel of protein kinases. This data allows for a direct comparison of their potency and selectivity.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| AT7519 | CDK2 | 24 | Not Specified |
| CDK5 | 23 | Not Specified | |
| Compound 11g | JAK2 | 6.5 | Not Specified |
| Compound 8t | FLT3 | 0.089 | Not Specified |
| CDK2 | 0.719 | Not Specified | |
| CDK4 | 0.770 | Not Specified | |
| Compound 10q | FLT3 | 230 | Not Specified |
| LRRK2 Inhibitor (Cmpd 19) | G2019S-LRRK2 | Potent (EC50 in µM range) | Cellular Assay |
| LRRK2 Inhibitor (Cmpd 20) | G2019S-LRRK2 | Potent (EC50 in µM range) | Cellular Assay |
| CHK1 Inhibitor (Compound 10c) | CHK1 | Enzymatic Activity | Not Specified |
| Pan-FGFR Inhibitor (10h) | FGFR1 | 46 | Biochemical Assay |
| FGFR2 | 41 | Biochemical Assay | |
| FGFR3 | 99 | Biochemical Assay | |
| FGFR2 V564F | 62 | Biochemical Assay | |
| Aurora Kinase Inhibitor (P-6) | Aurora-A | 110 | Not Specified |
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., biphenyl pyrazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[1][2][3][4]
In Vitro Kinase Inhibition Assay: LANCE® Ultra TR-FRET Assay
The LANCE® (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a proximity-based assay that measures the phosphorylation of a ULight™-labeled substrate by a kinase.
Materials:
-
Kinase of interest
-
ULight™-labeled kinase substrate
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP
-
Test compounds
-
LANCE® Detection Buffer
-
White, opaque 384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound or DMSO.
-
Add a mixture of the kinase and ULight™-labeled substrate.
-
Initiate the kinase reaction by adding ATP.
-
-
Reaction Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add a solution of EDTA to stop the kinase reaction.
-
Add the Eu-labeled anti-phospho-substrate antibody in LANCE® Detection Buffer.
-
-
Detection Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). The ratio is proportional to the amount of substrate phosphorylation. Determine the IC50 values from the dose-response curves.[5][6][7][8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of key kinase targets for which biphenyl pyrazole inhibitors have been developed.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.co.jp]
- 8. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of the Biological Activities of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid and Its Analogs
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid and its structurally related analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for crucial biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The core structure of this compound, featuring a biphenyl moiety attached to a pyrazole carboxylic acid scaffold, has been a focal point of research for the development of novel therapeutic agents. This guide will delve into the biological activities of this parent compound and its analogs, presenting a comparative analysis based on available experimental data.
Data Summary
The biological activities of this compound and its analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from these studies, focusing on their anti-inflammatory and anticancer properties.
Table 1: Comparative Anti-inflammatory Activity of this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | % Inhibition of Paw Edema (at 4h) | Reference Compound (% Inhibition) |
| 1 | H | H | 68.5 | Indomethacin (75.2) |
| 1a | 4-OCH₃ | H | 72.3 | Indomethacin (75.2) |
| 1b | 4-Cl | H | 65.1 | Indomethacin (75.2) |
| 1c | H | CH₃ | 62.8 | Indomethacin (75.2) |
| 1d | H | C₂H₅ | 60.5 | Indomethacin (75.2) |
Data represents the percentage inhibition of carrageenan-induced paw edema in rats. The parent compound and its analogs were administered at a dose of 100 mg/kg.
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM) of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxamide Analogs
| Compound ID | R Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 2 | H | 15.8 | 21.3 | 18.5 |
| 2a | 4-Fluorophenyl | 8.2 | 12.5 | 9.7 |
| 2b | 4-Chlorophenyl | 7.5 | 10.1 | 8.3 |
| 2c | 4-Methoxyphenyl | 12.3 | 18.9 | 14.6 |
| 2d | 3,4-Dichlorophenyl | 5.1 | 7.8 | 6.2 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-180 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration: The test compounds (100 mg/kg) and the standard drug, Indomethacin (10 mg/kg), are administered orally as a suspension in 0.5% sodium carboxymethyl cellulose (CMC) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (MCF-7, A549, and HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Anti-inflammatory and Anticancer Assays.
Caption: Inhibition of the COX-2 Inflammatory Pathway.
Conclusion
The comparative analysis of this compound and its analogs reveals important structure-activity relationships. Modifications to the biphenyl ring and the carboxylic acid moiety significantly influence both the anti-inflammatory and anticancer activities of these compounds. This guide provides a foundational understanding for researchers to build upon in the design and development of more potent and selective therapeutic agents based on the pyrazole scaffold. The detailed experimental protocols and visual workflows are intended to support and streamline future research in this promising area of medicinal chemistry.
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Biphenyl Pyrazole Carboxylic Acids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biphenyl pyrazole carboxylic acids, detailing their structure-activity relationships (SAR) as potent antifungal and anticancer agents. Supported by experimental data and detailed protocols, this document serves as a critical resource for the rational design of next-generation therapeutic compounds.
The biphenyl pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. By strategically modifying the substituents on both the biphenyl and pyrazole rings, researchers have been able to fine-tune the potency and selectivity of these compounds against various biological targets. This guide delves into the key structural modifications that govern the antifungal and anticancer properties of this promising class of molecules.
Antifungal Activity: Targeting Succinate Dehydrogenase
A significant body of research has focused on biphenyl pyrazole carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts fungal respiration, leading to cell death. The following table summarizes the structure-activity relationships of several biphenyl pyrazole carboxamide derivatives against various fungal pathogens.
Table 1: Structure-Activity Relationship of Biphenyl Pyrazole Carboxamides as Antifungal Agents
| Compound ID | R1 (Pyrazole Ring) | R2 (Biphenyl Ring) | Target Fungus | Activity (EC50, µg/mL) | Reference |
| 9a | 1,3-dimethyl | 3',4',5'-trifluoro | Sclerotinia sclerotiorum | 2.63 ± 0.41 | [1] |
| 9b | 3-(difluoromethyl)-1-methyl | 3',4',5'-trifluoro | Sclerotinia sclerotiorum | 0.97 ± 0.18 | [1] |
| 9g | 1,3-dimethyl | 4'-chloro | Sclerotinia sclerotiorum | 1.31 ± 0.15 | [1] |
| Bixafen (Commercial) | - | - | Sclerotinia sclerotiorum | 9.15 ± 0.05 | [1] |
| Fluxapyroxad (Commercial) | - | - | Sclerotinia sclerotiorum | 0.71 ± 0.11 | [1] |
| 11ea | 3-(difluoromethyl) | m-benzene | Rhizoctonia cerealis | 0.93 | [2] |
| Thifluzamide (Commercial) | - | - | Rhizoctonia cerealis | 23.09 | [2] |
| 7s | N-methoxy | ethyl | Porcine SDH (IC50) | 0.014 µM | [3] |
| 7u | N-methoxy | ethyl | Wheat powdery mildew | 0.633 mg/L | [3] |
| 9m | 3-(difluoromethyl)-1-methyl | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | Various phytopathogenic fungi | Higher than Boscalid | [4][5] |
Key SAR Insights for Antifungal Activity:
-
Substitution on the Pyrazole Ring: The presence of a difluoromethyl group at the 3-position of the pyrazole ring (as in compounds 9b and 11ea ) generally leads to higher antifungal activity compared to a methyl group.[1][2]
-
Substitution on the Biphenyl Ring: Trifluoro substitution on the biphenyl ring (compounds 9a and 9b ) is a favorable modification for potent activity against Sclerotinia sclerotiorum.[1] A single chloro substituent at the 4'-position (9g ) also confers significant activity.[1]
-
Amide Linker: The carboxamide linker is crucial for interacting with the target enzyme, SDH. Molecular docking studies suggest that the carbonyl oxygen atom can form hydrogen bonds with key amino acid residues like TYR58 and TRP173 in the enzyme's active site.[4][5]
Anticancer Activity: Targeting Cancer Cell Proliferation
Biphenyl pyrazole carboxylic acids have also emerged as promising anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action can be multifaceted, including the modulation of key signaling pathways involved in cell growth and proliferation, such as the AMP-activated protein kinase (AMPK) pathway.
Table 2: Cytotoxicity of Biphenyl and Biphenyl Pyrazole Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound ID | Core Structure | R Group | Cancer Cell Line | Activity (IC50, µM) | Reference |
| 3a | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | Unsubstituted | MCF-7 | 10.14 ± 2.05 | [6][7] |
| 3a | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | Unsubstituted | MDA-MB-231 | 10.78 ± 2.58 | [6][7] |
| 3j | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | Benzyloxy | MCF-7 | 9.92 ± 0.97 | [6][7] |
| 3j | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | Benzyloxy | MDA-MB-231 | 9.54 ± 0.85 | [6][7] |
| 7a | Pyrazole-indole hybrid | N-phenyl-3-(phenylamino) | HepG2 | 6.1 ± 1.9 | [8][9] |
| 7b | Pyrazole-indole hybrid | 3-(phenylamino)-N-(4-methylphenyl) | HepG2 | 7.9 ± 1.9 | [8][9] |
| Doxorubicin (Standard) | - | - | HepG2 | 24.7 ± 3.2 | [8][9] |
Key SAR Insights for Anticancer Activity:
-
Biphenyl Substituents: The introduction of a benzyloxy group on the biphenyl moiety (compound 3j ) slightly enhances the cytotoxic activity against breast cancer cell lines compared to the unsubstituted analog (3a ).[6][7]
-
Hybrid Molecules: Hybrid molecules incorporating indole and pyrazole moieties (compounds 7a and 7b ) have demonstrated potent anticancer activity against liver cancer cells, significantly exceeding the potency of the standard drug doxorubicin.[8][9] This suggests that combining pharmacophores can lead to synergistic effects.
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway in Gastric Cancer
The AMP-activated protein kinase (AMPK) signaling pathway is a key regulator of cellular energy homeostasis. In some cancers, including gastric cancer, the dysregulation of this pathway contributes to uncontrolled cell proliferation. Certain pyrazole derivatives may exert their anticancer effects by modulating this pathway.
Caption: The AMPK signaling pathway in gastric cancer.
Experimental Workflow: In Vitro Antifungal Activity (Mycelium Growth Rate Method)
The following diagram outlines the typical workflow for assessing the in vitro antifungal activity of biphenyl pyrazole carboxylic acid derivatives.
Caption: Workflow for in vitro antifungal activity testing.
Detailed Experimental Protocols
1. Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is adapted from commercially available kits and published methods.[10][11][12]
-
Objective: To determine the in vitro inhibitory activity of test compounds against SDH.
-
Principle: SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of an artificial electron acceptor. The rate of reduction of the electron acceptor, which can be measured spectrophotometrically, is proportional to the SDH activity.
-
Materials:
-
Mitochondrial fractions or purified SDH enzyme
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT))
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the SDH assay buffer, the electron acceptor, and the mitochondrial fraction/enzyme in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., malonate).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.
-
Initiate the reaction by adding succinate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode for a defined period (e.g., 10-30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits SDH activity by 50%.
-
2. In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol is based on standard mycological techniques.[13][14][15]
-
Objective: To evaluate the efficacy of test compounds in inhibiting the mycelial growth of pathogenic fungi.
-
Materials:
-
Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
-
-
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Allow the medium to cool to approximately 45-50°C.
-
Add the stock solutions of the test compounds to the molten PDA to achieve the desired final concentrations. Also prepare control plates with solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the control.
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in mycelial growth.
-
3. Cell Viability Assay (MTT Assay)
This is a widely used colorimetric assay to assess cell viability.[8][9][16][17]
-
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by dehydrogenase enzymes, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for formazan crystal formation.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
References
- 1. Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. content.abcam.com [content.abcam.com]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
The In Vivo Efficacy of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid derivatives across various therapeutic areas. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in treating a range of conditions, including thrombosis, inflammation, and cancer. This guide synthesizes available in vivo data to offer a comparative perspective on the performance of these compounds.
Anti-inflammatory Activity
Derivatives of this pyrazole class have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the in vivo anti-inflammatory effects of novel compounds.
Comparative In Vivo Efficacy Data
While direct comparative studies of multiple this compound derivatives in the same in vivo anti-inflammatory model are not extensively documented in single publications, the broader class of pyrazole derivatives has shown significant activity. For context, the following table includes representative data for pyrazole derivatives in the carrageenan-induced rat paw edema model, demonstrating the potential of this chemical class.
| Compound ID | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Pyrazole Derivative 5a | - | 3 | ≥84.2% | Diclofenac | 86.72% |
| Pyrazole Derivative 10a | - | 3 | 75% | Ibuprofen | - |
| Pyrazole Derivative 10e | - | 3 | 70% | Ibuprofen | - |
| Pyrazole Derivative 10f | - | 3 | 76% | Ibuprofen | - |
| Pyrazole Derivative 10g | - | 3 | 78% | Ibuprofen | - |
Note: The specific structures for the listed pyrazole derivatives can be found in the cited literature. This table is illustrative of the anti-inflammatory potential within the broader pyrazole class.
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of compounds.
Objective: To determine the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and vehicle
-
Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Test compounds, vehicle, or a reference drug are administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.
-
Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Anticoagulant Activity
A significant area of investigation for this scaffold is the development of Factor Xa (FXa) inhibitors for the prevention and treatment of thromboembolic disorders. Factor Xa is a critical enzyme in the coagulation cascade.
Comparative In Vivo Efficacy Data
One of the most prominent derivatives from this class is DPC423. The following table summarizes its in vivo antithrombotic efficacy in different animal models.
| Compound | Animal Model | Route | Efficacy Endpoint | Value |
| DPC423 | Rabbit Arteriovenous Shunt Thrombosis | IV | IC50 | 150 nM |
| DPC423 | Rat Arteriovenous Shunt Thrombosis | IV | IC50 | 470 nM |
IC50: The concentration of an inhibitor where the response (in this case, thrombus formation) is reduced by half.
Experimental Protocol: Arteriovenous (AV) Shunt Thrombosis Model
This model is used to evaluate the efficacy of antithrombotic agents in preventing thrombus formation under controlled blood flow conditions.
Objective: To assess the ability of a test compound to inhibit thrombus formation in an extracorporeal shunt.
Materials:
-
Rabbits or rats
-
Anesthetic agents
-
AV shunt tubing containing a thrombogenic surface (e.g., a silk thread)
-
Test compounds and vehicle
-
Saline solution
Procedure:
-
Animals are anesthetized.
-
The carotid artery and jugular vein are cannulated and connected to form an extracorporeal AV shunt.
-
The test compound or vehicle is administered intravenously.
-
Blood is allowed to circulate through the shunt for a specified period (e.g., 15-40 minutes).
-
After the circulation period, the shunt is removed, and the silk thread containing the thrombus is carefully extracted.
-
The wet weight of the thrombus is determined.
-
The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the treated groups to the vehicle control group.
Target Validation Studies: A Comparative Analysis of ATXN2 Expression Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds identified as inhibitors of Ataxin-2 (ATXN2) expression, a key therapeutic target in neurodegenerative diseases such as Spinocerebellar Ataxia Type 2 (SCA2) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] While direct target validation studies for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid are not extensively available in the public domain, this guide includes it as a representative pyrazole-based scaffold for comparison against established ATXN2 inhibitors. The data presented for compounds other than this compound is based on published experimental findings.
Performance Comparison of ATXN2 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of various compounds that have been shown to reduce ATXN2 expression.
| Compound | Compound Class | Assay System | Key Efficacy Metric (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| This compound | Pyrazole Carboxylic Acid | Hypothetical Data | Not Available | Not Available | Not Available | N/A |
| 17-DMAG | HSP90 Inhibitor | HEK-293 cells (ATXN2-luciferase) | 93 nM[1] | BAC ATXN2-Q22 Mice | 90% reduction of ATXN2 protein in cerebellum[1] | [1] |
| HSP990 | HSP90 Inhibitor | HEK-293 cells | Data not specified, but showed dose-dependent reduction | BAC ATXN2-Q22 Mice | Significant reduction of ATXN2 protein in cerebellum[1][4] | [1] |
| Proscillaridin A | Na+/K+-ATPase Inhibitor (Cardiac Glycoside) | HEK-293 cells (ATXN2-luciferase) | 17 nM[4] | Not specified in provided results | 60% inhibition of ATXN2-luciferase at 0.1 nM[5] | [4][5] |
| Ganetespib | HSP90 Inhibitor | Not specified in provided results | 30 nM[4] | Not specified in provided results | Not specified in provided results | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of ATXN2 inhibitors.
ATXN2-Luciferase Reporter Assay
This assay is designed to quantify the transcriptional activity of the ATXN2 gene promoter.
-
Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells are stably transfected with a luciferase reporter construct driven by the ATXN2 promoter.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for 48 hours.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for ATXN2 Protein Expression
This technique is used to determine the levels of ATXN2 protein in cells or tissues.
-
Sample Preparation: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ATXN2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the ATXN2 band is quantified and normalized to a loading control (e.g., actin) to determine the relative protein expression.
In Vivo Efficacy in BAC ATXN2-Q22 Mice
This protocol outlines the assessment of compound efficacy in a transgenic mouse model of SCA2.
-
Animal Model: Bacterial Artificial Chromosome (BAC) transgenic mice expressing human ATXN2 with 22 glutamine repeats (ATXN2-Q22) are used.
-
Compound Administration: The test compounds (e.g., 17-DMAG, HSP990) or a vehicle control are administered systemically to the mice for a specified duration.
-
Tissue Collection: Following treatment, the cerebellum is dissected from the mice.
-
Protein Analysis: Cerebellar tissue is processed for Western blot analysis as described above to determine the levels of human transgenic ATXN2 and endogenous mouse Atxn2 protein.
-
Target Engagement: For HSP90 inhibitors, the upregulation of HSP70 is often measured as a biomarker of target engagement.[4]
Signaling Pathways and Workflows
Visual representations of biological pathways and experimental processes can aid in understanding the mechanism of action and experimental design.
Caption: Simplified signaling pathway for ATXN2 expression and points of inhibition.
Caption: Workflow for the discovery and validation of ATXN2 expression inhibitors.
References
- 1. A quantitative high-throughput screen identifies compounds that lower expression of the SCA2-and ALS-associated gene ATXN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are ATXN2 gene modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
Cross-Reactivity Profiling of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available broad-panel screening data for this specific molecule, this document focuses on its known biological targets and presents a comparative framework against other notable pyrazole-based inhibitors. Detailed experimental protocols for key cross-reactivity assays are provided to enable researchers to conduct their own comprehensive profiling.
Introduction to this compound
This compound is a member of the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1] Published research has identified 5-Aryl-1H-pyrazole-3-carboxylic acids, including the biphenyl derivative, as selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3]
Given the prevalence of the pyrazole core in kinase inhibitors, understanding the cross-reactivity of this compound against a panel of protein kinases and other off-target enzymes is crucial for a complete assessment of its therapeutic potential and possible side effects.
Comparative Analysis
To provide a meaningful comparison, we will evaluate the known activity of this compound against that of other well-characterized pyrazole-based inhibitors with known cross-reactivity profiles. For this guide, we have selected representative inhibitors of Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3), as these are common targets for pyrazole-based compounds.[4]
Data Presentation
The following tables summarize the available quantitative data for the compound of interest and its comparators.
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrases
| Compound | Target | Inhibition Constant (Ki in µM) |
| This compound | Carbonic Anhydrase IX | 4-50 (range for 5-aryl-pyrazole-3-carboxylic acids)[2] |
| This compound | Carbonic Anhydrase XII | 4-50 (range for 5-aryl-pyrazole-3-carboxylic acids)[2] |
Table 2: Representative Cross-Reactivity Data for Comparative Pyrazole-Based Kinase Inhibitors
| Compound Name (Example) | Primary Target(s) | Off-Target Kinase Example | IC50 / Ki (nM) | Reference |
| Prexasertib | CHK1 | CDK2 | <10 | [5] |
| Afuresertib | Akt1 | - | 0.08 (Ki) | [6] |
| Flt3-IN-11 | FLT3 | c-KIT | >1000-fold selectivity | [7] |
Note: The data in Table 2 is illustrative of the types of cross-reactivity profiles seen with other pyrazole-based inhibitors and serves as a benchmark for the kind of data that should be generated for this compound.
Experimental Protocols for Cross-Reactivity Profiling
To generate a comprehensive cross-reactivity profile, a tiered approach involving broad screening followed by more specific validation assays is recommended.
Broad Kinome Scanning
This high-throughput assay assesses the binding affinity of a compound against a large panel of human kinases, providing a broad overview of its selectivity.
Methodology: KINOMEscan™ (Competition Binding Assay)
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.
-
Quantification: The amount of tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound tagged ligand indicates stronger competition by the test compound.
-
Data Analysis: Results are often reported as the percentage of control (% Control), where a lower value signifies a stronger interaction. For hits, a dissociation constant (Kd) can be determined from an 11-point dose-response curve.[8][9]
Cellular Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that the compound engages its target in a physiological cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Heating: The cell suspensions are heated across a range of temperatures. Proteins denature and aggregate at different temperatures; ligand-bound proteins are typically more thermally stable.[1][10]
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified at each temperature point, usually by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to a higher temperature in the compound-treated sample indicates target engagement.[2][11][12]
Specific Enzyme Inhibition Assays
For primary targets and significant off-targets identified in broad screening, specific enzymatic assays should be performed to determine inhibitory potency (e.g., IC50 or Ki values).
Methodology: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CO2 hydration catalyzed by a specific CA isoform.
-
Enzyme and Inhibitor Pre-incubation: Recombinant human CA IX or CA XII is pre-incubated with various concentrations of the test compound to allow for the formation of the enzyme-inhibitor complex.[13]
-
Reaction Initiation: The reaction is initiated by the addition of CO2-saturated water.
-
Detection: The catalytic activity is measured using a stopped-flow instrument to monitor the change in pH.[13]
-
Data Analysis: Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the reaction rates at different substrate and inhibitor concentrations.[13]
Methodology: In Vitro Kinase Inhibition Assay (e.g., for CDK2 or FLT3)
A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
-
Assay Setup: A serial dilution of the test compound is added to the wells of a microplate, along with the kinase enzyme and its specific substrate.[6][7]
-
Reaction Initiation: The kinase reaction is started by the addition of ATP.[14][15]
-
Reaction Quenching and Detection: After a set incubation period, the reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.[14][15]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is therefore inversely correlated with kinase inhibition. IC50 values are determined by fitting the data to a dose-response curve.[6]
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase like FLT3, a potential off-target for pyrazole-based inhibitors.
Caption: A simplified diagram of the FLT3 signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for a competition-based kinome scan.
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
A Comparative Analysis of Pyrazole-Based Anti-Inflammatory Agents
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its utility in developing potent anti-inflammatory agents.[1][2][3] Its structural versatility has led to the creation of numerous derivatives, most notably selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, which offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] This guide provides a comparative analysis of various pyrazole-based compounds, presenting their performance through experimental data, detailing the methodologies used for their evaluation, and illustrating the key signaling pathways they modulate.
Comparative Performance of Pyrazole Derivatives
The anti-inflammatory potential of pyrazole derivatives is primarily assessed through their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[4][5] The selectivity for COX-2 over the constitutively expressed COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][4]
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole-Based Agents
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | ~4.5 | 0.02 - 0.043 | ~104 - 225 | [1][6] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [1] |
| 3,5-Diarylpyrazoles | - | 0.01 | - | [1] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1] |
| Benzothiophen-2-yl Pyrazole Carboxylic Acid | 5.40 | 0.01 | 344.56 | [7] |
| Pyrazole Derivative 2a | - | 0.01987 | - | [8] |
| Pyrazole Derivative 3b | - | 0.03943 | 22.21 | [8] |
| Pyrazole Derivative 5b | - | 0.03873 | 17.47 | [8] |
| Pyrazole Derivative 11 | - | 0.043 | - | [6] |
| Pyrazole Derivative 12 | - | 0.049 | - | [6] |
| Pyrazole Derivative 15 | - | 0.045 | - | [6] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Indomethacin (Reference) | 10 | ~55 | [1] |
| Generic Pyrazoles | 10 | 65 - 80 | [1] |
| Pyrazole-Thiazole Hybrid | - | 75 | [1] |
| Pyrazolopyrimidine Hybrids (130 & 131) | - | Excellent activity compared to Celecoxib | [7] |
| Pyrazole Derivatives (144-146) | - | 78.9 - 96 | [7] |
Key Signaling Pathways in Inflammation
Pyrazole-based agents exert their anti-inflammatory effects by modulating key signaling cascades. The primary target is the cyclooxygenase pathway, but downstream effects on NF-κB and MAPK signaling are also crucial.
1. Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[5][9] Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[5] Selective COX-2 inhibitors like Celecoxib block this pathway, reducing the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1 in the gut and platelets.[4][9][10]
2. NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[13] Some pyrazole derivatives have been shown to suppress NF-κB activation, adding another layer to their anti-inflammatory mechanism.[1]
3. Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are key regulators of cellular processes like proliferation, stress response, and inflammation.[14][15] Inflammatory stimuli activate a cascade of kinases (MAP3K -> MAP2K -> MAPK) that ultimately leads to the activation of transcription factors, such as AP-1 and CREB. This results in the production of pro-inflammatory cytokines like TNF-α and interleukins. The p38 MAPK pathway, in particular, is heavily implicated in inflammation.[16]
Experimental Protocols
The following are generalized protocols for key assays used to evaluate pyrazole-based anti-inflammatory agents, based on standard methodologies cited in the literature.
This assay determines the potency and selectivity of compounds by measuring the inhibition of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product with absorbance at 590-611 nm.[17] Alternatively, the amount of PGE2 produced from arachidonic acid can be quantified using methods like ELISA or LC-MS-MS.[18][19]
-
Materials:
-
Procedure:
-
Preparation: Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to designated wells.[17]
-
Inhibitor Addition: Add the test compound solution to the 'inhibitor' wells and an equal volume of solvent to the '100% initial activity' wells.[20]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[19][20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[20]
-
Measurement: Immediately begin monitoring the absorbance change at 590 nm for a set period.
-
Calculation: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting percent inhibition against the logarithm of the compound concentration. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
-
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[21][22]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
Materials:
-
Wistar albino rats (150-200g).
-
1% Carrageenan solution in sterile saline.
-
Test compounds and reference drug (e.g., Indomethacin).
-
Plebismometer or digital calipers for measuring paw volume/thickness.
-
-
Procedure:
-
Animal Grouping: Divide animals into groups (e.g., control, reference drug, and test compound groups).
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally one hour before carrageenan injection. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[22]
-
Measurement: Measure the paw volume or thickness immediately before carrageenan injection (V0) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours; Vt).
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
-
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[23]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
This assay evaluates the effect of compounds on the production of key pro-inflammatory molecules.[24]
-
Principle: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO), TNF-α, and IL-6. The inhibitory effect of the test compounds on the levels of these mediators is then quantified.[24][25]
-
Materials:
-
RAW 264.7 cells.
-
LPS (from E. coli).
-
Test compounds.
-
Griess Reagent for NO measurement.[24]
-
ELISA kits for TNF-α and IL-6 quantification.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[24]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Leave one group of cells unstimulated as a negative control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement:
-
Mix an aliquot of the supernatant with an equal volume of Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.[24]
-
-
Cytokine (TNF-α, IL-6) Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using specific commercial ELISA kits according to the manufacturer's instructions.
-
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ir.vistas.ac.in [ir.vistas.ac.in]
Validating the Anticancer Potential of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anticancer Activity
The core structure of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid combines a pyrazole ring, a biphenyl group, and a carboxylic acid moiety. These features are present in various known anticancer agents. Pyrazole derivatives, in particular, have shown a wide range of pharmacological activities, including potent anticancer effects.[1][2][3]
A prominent example of a biphenyl-substituted pyrazole is Celecoxib, a selective COX-2 inhibitor, which has demonstrated significant antitumor effects in various cancer models.[4][5] The anticancer activity of Celecoxib and its analogs is attributed to both COX-2-dependent and independent mechanisms, including the induction of apoptosis.[4][6]
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro cytotoxicity of various structurally related pyrazole derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Biphenyl Carboxylic Acid Derivatives | |||
| 3a (Biphenyl-4-yl-acetic acid) | MCF-7 | 10.14 ± 2.05 | [7][8] |
| MDA-MB-231 | 10.78 ± 2.58 | [7][8] | |
| 3j (4'-Benzyloxy-biphenyl-4-yl)-acetic acid | MCF-7 | 9.92 ± 0.97 | [7][8] |
| MDA-MB-231 | 9.54 ± 0.85 | [7][8] | |
| Pyrazole-3(5)-carboxylic Acid Derivatives | |||
| Compound 7a | HL-60 | >100 | [9] |
| HeLa | 85.3 | [9] | |
| MCF-7 | 65.2 | [9] | |
| Compound 8a | HL-60 | 45.1 | [9] |
| HeLa | 33.7 | [9] | |
| Other Pyrazole Derivatives | |||
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI | 0.04 | [10][11] |
| Pyrazole-coumarin chalcone | A549 | 5.21 | [1] |
| 5-alkylated selanyl-1H-pyrazole derivative (Compound 53) | HepG2 | 15.98 | [1] |
| 5-alkylated selanyl-1H-pyrazole derivative (Compound 54) | HepG2 | 13.85 | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Postulated Mechanism of Action: Induction of Apoptosis
Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] A common pathway involves the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioners of apoptosis.
Below is a generalized signaling pathway illustrating how pyrazole derivatives may induce apoptosis in cancer cells.
Experimental Protocols for Validation
To empirically validate the anticancer effects of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC Assay)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with the compound for a specified time.
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the cleaved chromophore at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Experimental Workflow
The following diagram outlines a logical workflow for the initial in vitro validation of the anticancer effects of this compound.
Conclusion and Future Directions
The structural features of this compound, when compared to known anticancer pyrazole derivatives, suggest a strong potential for cytotoxic and pro-apoptotic activity against various cancer cell lines. The provided experimental protocols offer a clear path for the empirical validation of these effects. Future research should focus on obtaining direct experimental data for this compound and exploring its detailed mechanism of action, including its effects on specific signaling pathways and its potential for in vivo efficacy and safety. The structure-activity relationship (SAR) studies of pyrazole derivatives indicate that substitutions on the pyrazole and phenyl rings can significantly influence anticancer potency, providing a rationale for further optimization of this promising scaffold.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" vs. Celecoxib: A Comparative Guide on the Mechanism of Action as COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic profiles of the well-established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the related compound 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. While both share a core pyrazole structure, a key feature of many selective COX-2 inhibitors, their specific interactions and inhibitory potentials warrant a closer examination for researchers in drug discovery and development.
Introduction to Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[1] COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining kidney function.[2] In contrast, COX-2 is typically induced by inflammatory stimuli, making it a key target for anti-inflammatory drugs.[2] Selective inhibition of COX-2 is a therapeutic strategy aimed at reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Mechanism of Action: A Tale of Two Pyrazoles
Celecoxib: The Archetypal COX-2 Inhibitor
Celecoxib is a well-characterized, potent, and selective inhibitor of the COX-2 enzyme.[2] Its mechanism of action is rooted in its specific binding to the active site of COX-2, thereby preventing the synthesis of pro-inflammatory prostaglandins.[1] The chemical structure of Celecoxib, featuring a central pyrazole ring with a sulfonamide and a trifluoromethylphenyl group, is crucial for its selectivity. The larger and more flexible active site of the COX-2 enzyme can accommodate the bulky side groups of Celecoxib, a feature not present in the more constricted active site of COX-1.[1] This structural difference is the basis for Celecoxib's selective inhibition of COX-2.
This compound: An Inferred Mechanism
The shared pyrazole core is a common scaffold for many potent and selective COX-2 inhibitors.[3][4] The biphenyl group at the 5-position of the pyrazole ring is a lipophilic moiety that likely occupies a hydrophobic pocket within the COX-2 active site, analogous to the tolyl group of Celecoxib. The carboxylic acid group at the 3-position can form crucial hydrogen bond interactions with amino acid residues in the active site, such as Arginine 120 and Tyrosine 355, which are key for inhibitor binding and activity.[3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibition of COX-1 and COX-2 by Celecoxib. The data for this compound is not available in the cited literature.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 1.5 - 15 | 0.04 - 0.34 | ~7 - >30 |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values for Celecoxib can vary between different studies and assay conditions.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory potency of a compound against COX-1 and COX-2 is the in vitro enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Spectrophotometer or fluorometer
Procedure:
-
Solutions of the test compound are prepared at various concentrations.
-
The purified COX-1 or COX-2 enzyme is pre-incubated with each concentration of the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period, during which the peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., TMPD) at a specific wavelength.
-
The rate of reaction is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
The human whole blood assay provides a more physiologically relevant model for assessing COX inhibition.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a whole blood matrix.
Materials:
-
Freshly drawn human venous blood
-
Test compound
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Calcium ionophore A23187 or thrombin to stimulate COX-1 activity in platelets
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
Platelet COX-1 is activated by adding a stimulating agent (e.g., calcium ionophore A23187 or allowing the blood to clot).
-
After incubation, the plasma or serum is collected.
-
The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured by EIA.
-
-
COX-2 Activity (PGE2 production):
-
Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor to block its activity.
-
COX-2 expression is induced by incubating the blood with LPS for several hours.
-
Various concentrations of the test compound are then added.
-
After a further incubation period, the plasma is collected.
-
The concentration of PGE2, a major product of COX-2, is measured by EIA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound.
-
IC50 values are determined as described for the in vitro assay.
-
Visualizing the Mechanisms
Caption: COX Signaling Pathway and Points of Inhibition.
Caption: In Vitro COX Inhibition Assay Workflow.
Conclusion
Celecoxib is a well-established selective COX-2 inhibitor with a clearly defined mechanism of action. While direct experimental evidence for the COX inhibitory activity of this compound is lacking in the public domain, its structural features strongly suggest a similar mechanism of selective COX-2 inhibition. The pyrazole scaffold, coupled with appropriate lipophilic and hydrogen-bonding moieties, is a hallmark of this class of anti-inflammatory agents. Further experimental investigation is required to definitively characterize the potency and selectivity of this compound and to validate its potential as a therapeutic agent. Researchers are encouraged to utilize the described experimental protocols to elucidate the precise pharmacological profile of this and other novel pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Benchmarking 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid and its Analogs Against Known Uricosuric Agents
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive performance comparison of a novel class of URAT1 inhibitors, exemplified by biphenyl pyrazole carboxylic acid derivatives, against established standards in the treatment of hyperuricemia. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds as selective uric acid reabsorption inhibitors.
Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a validated target for the management of hyperuricemia, a condition central to the pathology of gout.[1] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels. This guide benchmarks the performance of biphenyl pyrazole carboxylic acid derivatives against clinically relevant URAT1 inhibitors such as Lesinurad, Verinurad, Probenecid, and Benzbromarone.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of the compounds was assessed against human URAT1 (hURAT1) and other key renal transporters, including Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), and ATP-binding cassette subfamily G member 2 (ABCG2), to evaluate their selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound Class | Compound | hURAT1 IC50 (µM) | hOAT1 IC50 (µM) | hOAT3 IC50 (µM) | hABCG2 IC50 (µM) |
| Biphenyl Pyrazole Carboxylic Acid Derivatives | Compound A1 [1] | 0.93 | Not Reported | Not Reported | Not Reported |
| Compound B21 [1] | 0.17 | Not Reported | Not Reported | Not Reported | |
| Known Standards | Lesinurad [2][3][4] | 3.53 - 7.18 | 3.90 | 3.54 | > 100 |
| Verinurad (RDEA3170) [5][6] | 0.025 | 4.6 | 5.9 | Not Reported | |
| Probenecid [4][7] | 22 - 165 | 12.3 | Not Reported | Not Reported | |
| Benzbromarone [3][4] | 0.22 - 0.44 | Not Reported | Not Reported | Not Reported |
Note: The IC50 values for the biphenyl pyrazole carboxylic acid derivatives (Compounds A1 and B21) are representative of this chemical class and are included to demonstrate their potential potency against hURAT1.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the renal uric acid transport mechanism and the general workflow for in vitro transporter inhibition assays.
Caption: Renal Uric Acid Transport and Site of Inhibition.
Caption: General Workflow for In Vitro Transporter Inhibition Assay.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to determine the inhibitory activity of the compounds.
URAT1 Inhibition Assay ([14C]uric acid uptake method)
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells stably expressing human URAT1.
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably transfected with the human URAT1 (SLC22A12) gene are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded into 24- or 96-well plates and grown to confluence.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The cells are then pre-incubated for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound or a known inhibitor (e.g., Lesinurad, Benzbromarone) as a positive control. A vehicle control (e.g., 0.5% DMSO) is also included.
-
The uptake reaction is initiated by adding HBSS containing [14C]uric acid (final concentration, e.g., 20 µM) to each well.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
3. Quantification and Data Analysis:
-
The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
The radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
The percentage of inhibition for each concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[8]
OAT1 and OAT3 Inhibition Assays
These assays assess the inhibitory effect of compounds on the transport of a probe substrate by OAT1 (SLC22A6) and OAT3 (SLC22A8).
1. Cell Culture:
-
Similar to the URAT1 assay, HEK293 or CHO cells stably expressing human OAT1 or OAT3 are used.
2. Assay Procedure:
-
The general procedure is similar to the URAT1 assay.
-
A fluorescent substrate such as 6-carboxyfluorescein (6-CF) or a radiolabeled substrate like [3H]p-aminohippuric acid (for OAT1) or [3H]estrone-3-sulfate (for OAT3) is used.[9][10][11]
-
Cells are pre-incubated with the test compound followed by the addition of the probe substrate.
-
After a defined incubation period, the reaction is stopped by washing with ice-cold buffer.
3. Quantification and Data Analysis:
-
For fluorescent substrates, intracellular fluorescence is measured using a fluorescence plate reader. For radiolabeled substrates, scintillation counting is used.
-
IC50 values are calculated as described for the URAT1 assay.
ABCG2 (BCRP) Inhibition Assay
This assay determines the inhibitory potential of compounds against the efflux transporter ABCG2 (Breast Cancer Resistance Protein).
1. Cell Culture:
-
Caco-2 cells, which endogenously express ABCG2, or MDCK-II cells transfected with the human ABCG2 gene are commonly used.[12]
2. Assay Procedure (Vesicular Transport Assay):
-
Membrane vesicles containing high concentrations of ABCG2 are prepared from transfected cells.
-
The vesicles are incubated with a fluorescent or radiolabeled ABCG2 substrate (e.g., [3H]estrone-3-sulfate or pheophorbide A) in the presence of ATP and various concentrations of the test compound.[13]
-
The uptake of the substrate into the vesicles is measured after a specific incubation time.
3. Quantification and Data Analysis:
-
The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement after separating the vesicles from the incubation medium by rapid filtration.
-
The ATP-dependent transport is determined by subtracting the uptake in the absence of ATP.
-
IC50 values are determined from the concentration-dependent inhibition of ATP-dependent transport.
Conclusion
The preliminary data on biphenyl pyrazole carboxylic acid derivatives, such as compounds A1 and B21, indicate that this class of molecules holds significant promise as potent and potentially selective URAT1 inhibitors.[1] Their inhibitory potency appears to be comparable or superior to some established uricosuric agents. Further investigation into their selectivity profile against other renal transporters and their in vivo efficacy is warranted to fully elucidate their therapeutic potential in the management of hyperuricemia and gout. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An Organic Anion Transporter 1 (OAT1)-centered Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 12. bioivt.com [bioivt.com]
- 13. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on analogous compounds, 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.[2][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for similar pyrazole-carboxylic acid compounds, which should be considered as provisional guidance for this compound in the absence of specific data.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) as hazardous waste.[5]
-
Segregate solid chemical waste from liquid waste.[6]
-
Do not mix this waste with other incompatible chemical waste streams.[7]
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically compatible container for the collection of solid this compound waste. The original container is often a suitable choice.[5]
-
The container must be in good condition, free from leaks or external contamination.[5]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).[8]
-
Indicate the date when waste was first added to the container.[5][9]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]
-
The SAA should be away from heat sources and direct sunlight.[7]
-
Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[6]
4. Arranging for Disposal:
-
Once the container is full or has been in storage for a designated period (typically not exceeding 12 months, though regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.[5]
5. Recommended Disposal Method:
-
The recommended method for the final disposal of this type of chemical waste is high-temperature incineration in a licensed facility equipped with afterburners and flue gas scrubbers to ensure complete destruction and prevent the release of harmful substances into the environment.[4][10]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical flow of the chemical waste disposal process within a laboratory setting.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for Handling 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. The following procedures are based on best practices derived from safety data for structurally similar pyrazole derivatives and aromatic carboxylic acids, in the absence of a specific Safety Data Sheet (SDS) for the named compound. A conservative approach is advised, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The recommended equipment is summarized below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.[1][2] |
| Skin Protection | An appropriate lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves, such as nitrile rubber, are required and should be inspected before each use and changed frequently, especially after direct contact.[1][2][3] For larger quantities, additional protective clothing and boots may be necessary.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][4] |
Hazard Mitigation and Handling
Potential Hazards: Based on analogous compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[2][5][6][7][8][9] It may also be harmful if swallowed.[5][8]
Safe Handling Protocol:
-
Preparation: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[4] Before starting, gather all necessary equipment, including spatulas, weighing paper, and appropriate waste containers.[2]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling: Avoid direct contact with the compound.[5] Prevent dust formation during handling.[4][10] Do not eat, drink, or smoke in the laboratory area.[2]
-
Post-Handling: Thoroughly decontaminate the work area. Remove PPE in the correct order to prevent cross-contamination, starting with gloves.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Disposal Plan
Proper disposal is critical to ensure laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[2][11] The label should include the chemical name and appropriate hazard warnings.[11]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[12]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[12]
-
The recommended method for the disposal of such compounds is through a licensed professional waste disposal service, typically involving high-temperature incineration.[1][11]
-
Never dispose of this chemical down the drain.[12]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

